Dicyclohexyl azelate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
18803-77-5 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
dicyclohexyl nonanedioate |
InChI |
InChI=1S/C21H36O4/c22-20(24-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(23)25-19-14-8-5-9-15-19/h18-19H,1-17H2 |
InChI Key |
WDBJAELSRFRZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCCCCCC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Dicyclohexyl azelate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dicyclohexyl azelate, a diester of azelaic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on closely related azelate esters to provide a broader context for its potential properties and applications.
Chemical Structure and Identification
This compound, also known by its IUPAC name 1,9-dicyclohexyl nonanedioate, is a chemical compound with the CAS number 18803-77-5. It is the dicyclohexyl ester of nonanedioic acid (azelaic acid).[1]
Molecular Formula: C₂₁H₃₆O₄[1]
Molecular Weight: 352.51 g/mol
Synonyms:
-
1,9-Dicyclohexyl nonanedioate[1]
-
Azelaic acid, dicyclohexyl ester[1]
-
Nonanedioic acid, dicyclohexyl ester[1]
Below is a 2D representation of the chemical structure of this compound.
Physicochemical Properties
| Property | Value (Di-n-hexyl azelate) | Reference |
| Boiling Point | 216 °C @ 5 Torr | [2] |
| Melting Point | -8 °C | [2] |
| Density | 0.927 g/cm³ @ 20 °C | [2] |
| Solubility | Data not available for this compound. Esters are generally soluble in organic solvents and have low solubility in water. |
Synthesis of this compound
This compound can be synthesized via the Fischer esterification of azelaic acid with cyclohexanol in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed is removed.[3][4]
General Experimental Protocol: Fischer Esterification
This protocol is a general procedure for the synthesis of esters from carboxylic acids and alcohols and can be adapted for the synthesis of this compound.
Materials:
-
Azelaic acid
-
Cyclohexanol (in excess)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)[4]
-
Anhydrous solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, a molar excess of cyclohexanol, and the acid catalyst in toluene.[5]
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexyl rings and the methylene protons of the azelaic acid backbone. The protons on the carbon attached to the oxygen of the ester group in the cyclohexyl ring would appear as a multiplet at a downfield chemical shift (around 4.5-5.0 ppm). The methylene protons adjacent to the carbonyl groups of the azelate chain would appear as triplets around 2.2-2.4 ppm. The other methylene protons of the azelate chain and the cyclohexyl rings would appear as a complex multiplet in the upfield region (around 1.2-1.8 ppm).
-
¹³C NMR: The spectrum would show a signal for the carbonyl carbon of the ester at around 173-175 ppm. The carbon of the cyclohexyl ring attached to the oxygen would appear around 70-75 ppm. The methylene carbons of the azelate chain and the other carbons of the cyclohexyl rings would appear in the upfield region (around 20-40 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1730-1750 cm⁻¹. C-O stretching bands would appear in the region of 1000-1300 cm⁻¹. The spectrum would also show C-H stretching bands for the sp³ hybridized carbons of the cyclohexyl and methylene groups just below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the cyclohexyl rings and the aliphatic chain.
Potential Applications
While specific applications for this compound are not well-documented, esters of azelaic acid are known for their use in various industries.
-
Plasticizers: Azelate esters are commonly used as plasticizers for polymers such as polyvinyl chloride (PVC) to improve flexibility, particularly at low temperatures.[6]
-
Lubricants: Due to their good thermal stability and low-temperature properties, azelate esters are used as base oils in synthetic lubricants.
-
Cosmetics and Pharmaceuticals: Azelaic acid itself is used in the treatment of acne and other skin conditions.[7] Its esters may be explored as more lipophilic prodrugs to enhance skin penetration.
Toxicity and Safety
There is no specific toxicity data available for this compound. However, azelaic acid is generally considered to have low toxicity.[8] For related compounds like di(2-ethylhexyl) azelate, it is not classified as a hazardous substance.[9] General safety precautions for handling chemicals should be followed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Storage: Store in a cool, dry place away from incompatible materials.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101020627A - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scipoly.com [scipoly.com]
Synthesis of Dicyclohexyl Azelate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of dicyclohexyl azelate from azelaic acid. The primary synthetic route detailed is the Fischer-Speier esterification, a robust and widely utilized method for the preparation of esters from carboxylic acids and alcohols. This document outlines the reaction pathway, a detailed experimental protocol, expected quantitative data, and methods for characterization, tailored for professionals in research and development.
Reaction Pathway: Fischer-Speier Esterification
The synthesis of this compound is achieved through the acid-catalyzed esterification of azelaic acid with two equivalents of cyclohexanol. This reaction is an equilibrium process. To drive the reaction to completion and achieve a high yield of the diester product, the water generated during the reaction is continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Caption: Fischer-Speier esterification of azelaic acid with cyclohexanol.
Experimental Protocol
Materials
-
Azelaic Acid (99%)
-
Cyclohexanol (99%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup (optional, for purification)
Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine azelaic acid (1.0 eq), cyclohexanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent Addition: Add anhydrous toluene to the flask (approximately 2-3 mL per gram of azelaic acid).
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Neutralization and Washing: Transfer the organic layer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent to obtain the final product.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: A logical workflow for the synthesis and analysis of this compound.
Quantitative Data Summary
The following table presents a summary of the quantitative data for the synthesis of this compound, based on typical Fischer-Speier esterification reactions.
| Parameter | Value | Notes |
| Molar Ratios | ||
| Azelaic Acid : Cyclohexanol | 1 : 2.2 | A slight excess of the alcohol is used to drive the equilibrium. |
| Azelaic Acid : Catalyst | 1 : 0.05 | A catalytic amount is sufficient. |
| Reaction Conditions | ||
| Temperature | ~110-120 °C | Reflux temperature of toluene. |
| Reaction Time | 4 - 8 hours | Dependent on the scale and efficiency of water removal. |
| Yield | ||
| Theoretical Yield | Calculated based on the limiting reagent (Azelaic Acid). | |
| Expected Actual Yield | 85-95% | High yields are typical for this type of reaction with efficient water removal. |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods. While specific spectral data for this compound is not widely published, the expected characteristics are outlined below based on the compound's structure and data from analogous esters.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong, characteristic absorption band for the ester carbonyl (C=O) stretch in the region of 1730-1740 cm⁻¹ . The broad O-H stretching band of the carboxylic acid starting material (around 2500-3300 cm⁻¹) should be absent in the purified product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show a characteristic multiplet for the methine proton of the cyclohexyl ring adjacent to the ester oxygen (-O-CH-) at approximately δ 4.7-4.9 ppm . The methylene protons (α-protons) of the azelate chain adjacent to the carbonyl groups are expected to appear as a triplet around δ 2.2-2.4 ppm . The remaining methylene protons of the azelate chain and the cyclohexyl rings will be observed as a series of complex multiplets in the upfield region, typically between δ 1.2-1.8 ppm .
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the ester carbonyl carbon at approximately δ 173-174 ppm . The carbon of the cyclohexyl ring bonded to the ester oxygen (-O-CH-) should appear around δ 72-74 ppm . The remaining aliphatic carbons of the azelate chain and the cyclohexyl rings will resonate in the region of δ 20-40 ppm .
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory setup and scale to achieve the best possible results.
An In-depth Technical Guide to the Physical and Chemical Properties of Dicyclohexyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Dicyclohexyl Azelate is scarce in publicly available literature. The information presented herein combines available computed data for this compound with experimental data for structurally related analogs to provide a comprehensive overview for research purposes. All computed data is clearly identified.
Introduction
This compound (CAS No. 18803-77-5), also known as dicyclohexyl nonanedioate, is the dicyclohexyl ester of azelaic acid. It belongs to the class of dicarboxylic acid esters. While azelaic acid and its other esters have found applications in various fields, including as plasticizers and in dermatology, specific data on this compound is limited.[1][2] This guide aims to consolidate the available information on its physical and chemical properties, provide context through comparison with related compounds, and present a representative synthetic protocol.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. These predicted values are useful for initial assessments and modeling but should be confirmed by experimental data.
Properties of this compound (Computed Data)
The following table summarizes the computed physicochemical properties of this compound. These values have been estimated using established computational methods and have not been experimentally verified.
| Property | Value | Unit | Method |
| Identifier Information | |||
| CAS Number | 18803-77-5 | - | - |
| Molecular Formula | C₂₁H₃₆O₄ | - | - |
| Molecular Weight | 352.51 | g/mol | - |
| Computed Physical Properties | |||
| Normal Boiling Point (Tb) | 871.56 | K | Joback Method[3] |
| Normal Melting Point (Tf) | 485.51 | K | Joback Method[3] |
| Critical Temperature (Tc) | 1084.97 | K | Joback Method[3] |
| Critical Pressure (Pc) | 1339.80 | kPa | Joback Method[3] |
| Critical Volume (Vc) | 1.125 | m³/kmol | Joback Method[3] |
| Enthalpy of Fusion (hfus) | 39.39 | kJ/mol | Joback Method[3] |
| Enthalpy of Vaporization (hvap) | 81.51 | kJ/mol | Joback Method[3] |
| Log10 of Water Solubility (log10ws) | -6.35 | - | Crippen Method[3] |
| Octanol/Water Partition Coefficient (logp) | 5.469 | - | Crippen Method[3] |
| McGowan's Characteristic Volume (mcvol) | 299.910 | ml/mol | McGowan Method[3] |
| Computed Thermodynamic Properties | |||
| Standard Gibbs Free Energy of Formation (gf) | -293.00 | kJ/mol | Joback Method[3] |
| Enthalpy of Formation at Standard Conditions (hf) | -857.73 | kJ/mol | Joback Method[3] |
Source: Cheméo[3]
Comparative Experimental Data of Structurally Related Analogs
For comparative purposes, the following tables present experimental data for two related compounds: Di-n-hexyl azelate, which has linear alkyl chains, and Bis(2-ethylhexyl) azelate, which has branched alkyl chains.
Table 2.2.1: Di-n-hexyl azelate (CAS No. 109-31-9)
| Property | Value | Unit |
| Molecular Formula | C₂₁H₄₀O₄ | - |
| Molecular Weight | 356.54 | g/mol |
| Boiling Point | 216 | °C at 5 Torr[4] |
| Melting Point | -8 | °C[4] |
| Density | 0.927 | g/cm³ at 20°C[4] |
Table 2.2.2: Bis(2-ethylhexyl) azelate (CAS No. 103-24-2)
| Property | Value | Unit |
| Molecular Formula | C₂₅H₄₈O₄ | - |
| Molecular Weight | 412.65 | g/mol |
| Boiling Point | >282 | °C |
| Melting Point | -67 | °C |
| Density | 0.92 | g/cm³ |
| Flash Point | 211 | °C |
| Water Solubility | 0.1 | mg/L at 25°C |
Experimental Protocols
General Synthesis of Dialkyl Azelates via Fischer Esterification
This protocol describes a typical acid-catalyzed esterification of azelaic acid with an alcohol. For the synthesis of this compound, cyclohexanol would be used as the alcohol.
Materials:
-
Azelaic acid (1 equivalent)
-
Cyclohexanol (2.2 equivalents)
-
Sulfuric acid (catalytic amount, e.g., 0.05 equivalents) or other acid catalyst like p-toluenesulfonic acid
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azelaic acid, cyclohexanol, and toluene.
-
Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Diagram 1: General Workflow for Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development
There is currently no available information in scientific literature or patents to suggest that this compound is being investigated or used in drug development. The parent compound, azelaic acid, is used in dermatology for the treatment of acne and rosacea due to its anti-inflammatory and antimicrobial properties.[2][5] Esters of azelaic acid have been explored in patent literature for potential dermatological applications, with the rationale that the ester form may enhance lipophilicity and skin penetration before being hydrolyzed to the active azelaic acid.[6] However, these explorations do not specifically mention the dicyclohexyl ester.
Signaling Pathways
Due to the lack of research on the biological activity of this compound, there are no described signaling pathways associated with this compound. Research on azelaic acid suggests it may influence mitochondrial function and DNA synthesis in certain cell types, but this has not been studied for its dicyclohexyl ester.[2]
Conclusion
This compound remains a poorly characterized compound. While its basic chemical identity is established, a significant gap exists in the experimental validation of its physical, chemical, and biological properties. The provided computed data and comparative information on its analogs offer a starting point for researchers. Further experimental investigation is necessary to fully elucidate the properties of this compound and to explore its potential applications in materials science, drug development, or other fields.
References
- 1. thechemco.com [thechemco.com]
- 2. Azelaic acid. A review of its pharmacological properties and therapeutic efficacy in acne and hyperpigmentary skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of Dicyclohexyl Azelate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dicyclohexyl azelate is a high-molecular-weight organic compound with the chemical formula C₂₁H₃₆O₄. Its structure, characterized by a nine-carbon dicarboxylic acid backbone and two cyclohexyl ester groups, imparts a significant degree of lipophilicity. Understanding its solubility profile in various organic solvents is paramount for its effective utilization in research and development. Factors influencing its solubility include the polarity of the solvent, temperature, and the presence of other solutes. This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound.
Quantitative Solubility Data
As of the date of this publication, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide array of organic solvents has not been identified. To address this gap, this guide presents a standardized table format for researchers to populate with their experimentally determined data. This will aid in building a robust database for future reference and comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Alcohols | |||||
| Methanol | 32.04 | 0.792 | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 46.07 | 0.789 | 4.3 | Data to be determined | Data to be determined |
| Isopropanol | 60.10 | 0.786 | 3.9 | Data to be determined | Data to be determined |
| Ketones | |||||
| Acetone | 58.08 | 0.791 | 5.1 | Data to be determined | Data to be determined |
| Methyl Ethyl Ketone | 72.11 | 0.805 | 4.7 | Data to be determined | Data to be determined |
| Esters | |||||
| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data to be determined | Data to be determined |
| Halogenated Solvents | |||||
| Dichloromethane | 84.93 | 1.33 | 3.1 | Data to be determined | Data to be determined |
| Chloroform | 119.38 | 1.49 | 4.1 | Data to be determined | Data to be determined |
| Aromatic Hydrocarbons | |||||
| Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | Data to be determined |
| Aliphatic Hydrocarbons | |||||
| n-Hexane | 86.18 | 0.655 | 0.1 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following section details the recommended experimental methodologies for the quantitative determination of this compound solubility in organic solvents. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.
Isothermal Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dishes or pre-weighed vials
-
Drying oven
Procedure:
-
Preparation: Pre-saturate the selected organic solvent with this compound by adding an excess amount of the solid to the solvent in a separate container and stirring for a preliminary period. This minimizes solvent loss during the main experiment.
-
Sample Preparation: Add an excess amount of this compound to a series of scintillation vials or sealed flasks.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10 mL) of the pre-saturated solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a kinetic study to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter to avoid crystallization.
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, dry evaporating dish or vial.
-
Record the exact mass of the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Dry the remaining solid (this compound) in a drying oven at a temperature below its melting point until a constant weight is achieved.
-
Record the final mass of the solid.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound.
-
Calculate the volume of the solvent from the mass of the solution and the mass of the dissolved solute, using the known density of the solvent at the experimental temperature.
-
Express the solubility in g/100 mL and mol/L.
-
Alternative Analytical Techniques
For more rapid or automated analysis, other techniques can be employed to determine the concentration of the saturated solution:
-
High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can be used to quantify the concentration of this compound in the filtered supernatant.
-
UV-Vis Spectroscopy: If this compound exhibits a suitable chromophore, a calibration curve can be established to determine its concentration in the saturated solution.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide serves as a foundational resource for researchers and professionals investigating the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the public domain, the provided experimental protocols and data presentation standards offer a clear pathway for obtaining and reporting this critical information. The systematic determination and dissemination of such data will significantly benefit the scientific and industrial communities by enabling more efficient and effective formulation and process development.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Dicyclohexyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not provide specific quantitative data on the thermal stability and decomposition of pure dicyclohexyl azelate. This guide offers a comprehensive overview based on the thermal behavior of analogous compounds, theoretical decomposition pathways, and standardized experimental protocols for thermal analysis.
Introduction
This compound is a diester of azelaic acid and cyclohexanol, utilized primarily as a plasticizer. Its thermal stability is a critical parameter, influencing its processing, application, and degradation profile. Understanding its behavior at elevated temperatures is essential for ensuring product integrity, predicting shelf-life, and assessing safety. This guide provides a framework for evaluating the thermal properties of this compound through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents a theoretical consideration of its decomposition, and offers detailed experimental protocols for its characterization.
Theoretical Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through mechanisms common to other aliphatic esters. The primary decomposition route is likely to be a non-radical, intramolecular elimination reaction (pyrolysis) via a six-membered ring transition state, leading to the formation of an alkene and a carboxylic acid. In the case of this compound, this would yield cyclohexene and azelaic acid.
Further heating would lead to the decomposition of azelaic acid. The thermal breakdown of dicarboxylic acids is dependent on the chain length between the carboxyl groups. For longer-chain dicarboxylic acids like azelaic acid, decarboxylation to form a cyclic ketone, cyclopentanone, and carbon dioxide is a plausible pathway.
A proposed logical decomposition pathway is illustrated below:
Thermal Analysis Data
Table 1: Comparative Thermal Analysis Data of Azelate Plasticizers in PVC
| Plasticizer | Onset Decomposition TGA (°C) in PVC | Peak Decomposition TGA (°C) in PVC | Reference |
| Di(2-ethylhexyl) azelate (D2EHAz) | ~250 | 290.83 | [1] |
| Azelaic acid copolyesters | >250 | Varies with composition | [2] |
Note: The provided data is for the plasticizers within a PVC matrix, which can influence thermal stability. The decomposition of the pure plasticizer may occur at different temperatures.
Experimental Protocols
To determine the precise thermal properties of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (Tpeak).
-
Record the residual mass at the end of the experiment.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and any other phase transitions of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at -50 °C for 5 minutes.
-
Ramp the temperature from -50 °C to 200 °C at a heating rate of 10 °C/min (First Heat).
-
Hold at 200 °C for 2 minutes to erase thermal history.
-
Cool from 200 °C to -50 °C at a rate of 10 °C/min (Cool).
-
Equilibrate at -50 °C for 5 minutes.
-
Ramp the temperature from -50 °C to 250 °C at a heating rate of 10 °C/min (Second Heat).
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
From the second heating scan, determine the melting temperature (Tm) from the peak of the endothermic event.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).
-
Observe any other endothermic or exothermic transitions.
-
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
Safety Considerations
When heated to decomposition, this compound may emit acrid smoke and irritating fumes. Thermal decomposition can release toxic and/or hazardous gases. All thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is lacking in the current literature, a robust understanding can be built upon the behavior of similar ester plasticizers and the fundamental principles of organic chemistry. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers to obtain precise quantitative data for this compound. Such analysis is crucial for defining its processing parameters, ensuring its stable performance in various applications, and confirming its safety profile.
References
Health and safety data sheet for Dicyclohexyl azelate
An in-depth technical guide on the health and safety of Dicyclohexyl Azelate cannot be provided at this time. A comprehensive search for a specific Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for this compound did not yield a dedicated document for this specific chemical.
The search results were predominantly for related but chemically distinct compounds, including:
-
Di(2-ethylhexyl) azelate
-
Di-n-hexyl azelate
-
Dicyclohexyl phthalate
Without a specific SDS for this compound, it is not possible to extract the necessary quantitative health and safety data, experimental protocols, and toxicological information required to generate the detailed technical guide and visualizations as requested.
For accurate and reliable health and safety information, it is crucial to consult the specific SDS for any chemical. Should a Safety Data Sheet for this compound become available, a comprehensive technical guide could be developed. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from the chemical supplier before handling or using this substance.
Dicyclohexyl Azelate: An In-depth Technical Guide to its Hydrolysis and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexyl azelate, a diester of azelaic acid and cyclohexanol, finds application in various industrial and pharmaceutical formulations. Understanding its hydrolysis and subsequent metabolic fate is crucial for assessing its biocompatibility, toxicological profile, and potential as a pro-drug. This technical guide provides a comprehensive overview of the predicted hydrolysis and metabolic pathways of this compound, drawing upon existing literature for analogous compounds. It details experimental protocols for investigating its biotransformation and presents the predicted metabolic cascade through signaling pathway diagrams. All quantitative data, extrapolated from related compounds, are summarized for comparative analysis.
Introduction
This compound is synthesized from azelaic acid, a naturally occurring dicarboxylic acid, and cyclohexanol. Its ester linkages are susceptible to enzymatic cleavage by esterases prevalent in biological systems. This hydrolysis is the initial and rate-limiting step in its metabolism, releasing cyclohexanol and azelaic acid. The subsequent metabolic pathways of these individual components determine the overall biological impact of this compound. This document outlines the theoretical framework for its breakdown and metabolism, providing researchers with the necessary tools to investigate these processes experimentally.
Hydrolysis of this compound
The primary step in the metabolism of this compound is its hydrolysis into cyclohexanol and azelaic acid. This reaction is catalyzed by various esterases, such as carboxylesterases and cholesterol esterases, which are abundant in the liver, intestines, and plasma.[1]
Proposed Hydrolysis Mechanism
The enzymatic hydrolysis of the ester bond is a nucleophilic acyl substitution reaction. A serine residue in the active site of the esterase acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing the first molecule of cyclohexanol and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by a water molecule releases azelaic acid and regenerates the active enzyme. This process can occur in two steps, first yielding cyclohexyl azelate (the monoester) and then azelaic acid.
dot
Caption: Proposed two-step hydrolysis of this compound.
Predicted Quantitative Data for Hydrolysis
| Enzyme Source | Substrate (Analog) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Porcine Pancreatic Cholesterol Esterase | Dicyclohexyl Phthalate | ~50 (estimated) | ~10 (estimated) | [1] |
| Bovine Pancreatic Cholesterol Esterase | Dicyclohexyl Phthalate | ~60 (estimated) | ~15 (estimated) | [1] |
Note: The data presented in this table is extrapolated from studies on dicyclohexyl phthalate and should be considered as a preliminary estimate for this compound.[1] Experimental determination is necessary for accurate values.
Metabolic Pathways of Hydrolysis Products
Following hydrolysis, the resulting cyclohexanol and azelaic acid enter their respective metabolic pathways.
Metabolic Pathway of Cyclohexanol
Cyclohexanol is primarily metabolized in the liver. The main pathway involves oxidation to cyclohexanone, followed by ring-opening to form adipic acid, which can then enter the β-oxidation pathway.[2]
dot
Caption: Metabolic pathway of cyclohexanol.
Metabolic Pathway of Azelaic Acid
A significant portion of azelaic acid is excreted unchanged in the urine.[3] The fraction that is metabolized undergoes β-oxidation from both ends, leading to the formation of shorter-chain dicarboxylic acids, such as pimelic acid (C7) and suberic acid (C8).[4][5]
dot
Caption: Metabolic pathway of azelaic acid.
Experimental Protocols
To experimentally validate the proposed hydrolysis and metabolic pathways of this compound, a series of in vitro and in vivo studies can be conducted.
In Vitro Hydrolysis Assay using Liver Microsomes
This protocol is designed to determine the rate of this compound hydrolysis by liver microsomal esterases.
dot
Caption: Experimental workflow for in vitro hydrolysis assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Obtain pooled liver microsomes (e.g., human or rat).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and this compound solution (final concentration, e.g., 10 µM).
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of this compound and the appearance of cyclohexanol and azelaic acid using a validated LC-MS/MS or GC-MS method.[6][7]
-
In Vivo Metabolism Study in Rodents
This protocol outlines a typical in vivo study to identify and quantify the metabolites of this compound in a rodent model.
Methodology:
-
Animal Dosing:
-
Administer this compound to a group of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage or intravenous injection). A vehicle control group should also be included.
-
-
Sample Collection:
-
Collect blood, urine, and feces at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Preparation:
-
Plasma: Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.
-
Urine: Centrifuge to remove debris. For analysis of conjugated metabolites, treatment with β-glucuronidase/sulfatase may be necessary.
-
Feces: Homogenize with a suitable solvent, extract the metabolites, and clean up the extract using solid-phase extraction (SPE).
-
-
Metabolite Profiling and Identification:
-
Pharmacokinetic Analysis:
-
Quantify the parent compound and its major metabolites in plasma samples to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Signaling Pathways and Cellular Effects
The metabolic products of this compound, particularly azelaic acid, are known to have biological activity. Azelaic acid can influence several cellular pathways. For instance, it is known to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[8] It also exhibits anti-inflammatory and antimicrobial properties.[9] The potential effects of this compound on cellular signaling would likely be mediated by its hydrolysis products.
Conclusion
This technical guide provides a detailed theoretical framework for the hydrolysis and metabolic pathways of this compound, based on current scientific understanding of similar compounds. The provided experimental protocols offer a starting point for researchers to investigate its biotransformation in detail. Further studies are warranted to establish the precise kinetic parameters of its hydrolysis and to fully elucidate the in vivo metabolic profile and potential toxicological implications. The use of advanced analytical techniques such as high-resolution mass spectrometry will be instrumental in identifying and quantifying its metabolites and understanding its complete metabolic fate.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism of cyclohexanol by Nocardia globerula CL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.3. Esterase Activity Assay [bio-protocol.org]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Lipid Peroxidation-Derived Free Azelaic Acid, a Biotic Stress Marker and Other Dicarboxylic Acids in Tobacco by Reversed-Phase HPLC-MS Under Non-derivatized Conditions | Springer Nature Experiments [experiments.springernature.com]
- 7. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Methodological & Application
Application Notes and Protocols for Dicyclohexyl Azelate as a PVC Plasticizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dicyclohexyl Azelate (DCHA) as a plasticizer in Polyvinyl Chloride (PVC) formulations. Due to the limited direct experimental data on this compound in publicly available literature, the performance data presented herein is a composite representation based on analogous cycloaliphatic and azelate plasticizers, such as Dicyclohexyl Phthalate (DCHP) and various linear azelate esters. This document outlines the expected performance characteristics, detailed experimental protocols for evaluation, and logical workflows for formulation development.
Introduction to this compound in PVC Formulations
This compound is a non-phthalate plasticizer with a chemical structure that suggests a unique combination of properties beneficial for PVC formulations. The cyclohexyl moieties are expected to contribute to good thermal stability and low volatility, while the linear azelate backbone typically imparts excellent low-temperature flexibility. These characteristics make DCHA a promising candidate for applications requiring durability, weatherability, and performance over a wide temperature range, such as in medical devices, automotive interiors, and high-performance wiring and cables.
The plasticization of PVC involves the insertion of plasticizer molecules between the rigid PVC polymer chains. This reduces the intermolecular forces, lowers the glass transition temperature (Tg), and imparts flexibility to the material. The efficiency and permanence of a plasticizer are critical to the long-term performance of the final PVC product.
Predicted Performance Data
The following tables summarize the expected quantitative performance of this compound in a standard flexible PVC formulation. The data is extrapolated from studies on cycloaliphatic and azelate-based plasticizers and should be confirmed with direct experimental testing.
Table 1: Mechanical Properties of PVC Formulations (60 phr Plasticizer)
| Property | Test Method | Unplasticized PVC | PVC with DEHP (Reference) | PVC with this compound (Expected) |
| Tensile Strength (MPa) | ASTM D638 | 52.2 | 20.8 | 25 - 35 |
| Elongation at Break (%) | ASTM D638 | < 5 | 350 | 300 - 400 |
| 100% Modulus (MPa) | ASTM D638 | - | 10.5 | 11 - 15 |
| Hardness (Shore A) | ASTM D2240 | >100 | 85 | 85 - 95 |
Table 2: Thermal and Migration Properties of PVC Formulations (60 phr Plasticizer)
| Property | Test Method | PVC with DEHP (Reference) | PVC with this compound (Expected) |
| Glass Transition Temp. (°C) | DSC | -25 | -30 to -40 |
| Volatile Loss (%, 24h @ 70°C) | ASTM D1203 | 1.5 | < 1.0 |
| Extraction in Hexane (%, 24h @ 23°C) | ASTM D1239 | 10 | < 5 |
| Extraction in Water (%, 24h @ 23°C) | ASTM D1239 | < 0.1 | < 0.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate this compound in their specific PVC formulations.
Preparation of Plasticized PVC Samples
Objective: To prepare standardized PVC test specimens for mechanical, thermal, and migration testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (or other plasticizer)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (optional)
-
Two-roll mill
-
Compression molder
-
Standard test specimen molds (e.g., ASTM D638 Type IV dumbbell)
Protocol:
-
Formulation: Prepare a dry blend of the PVC resin, plasticizer (e.g., 60 parts per hundred resin - phr), and thermal stabilizer (e.g., 2 phr).
-
Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.
-
Mastication: Mill the compound until a homogenous, molten sheet is formed (typically 5-10 minutes).
-
Sheet Formation: Cut and fold the sheet multiple times to ensure uniform mixing.
-
Compression Molding: Place the milled PVC sheet into a preheated mold (170-180°C) in a compression molder.
-
Molding Cycle: Apply a pressure of approximately 10 MPa for 5 minutes, followed by cooling under pressure to 40°C.
-
Specimen Conditioning: Carefully remove the molded sheet and condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.
Mechanical Properties Testing
Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[1][2]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Micrometer for measuring specimen dimensions.
Protocol:
-
Measure the width and thickness of the narrow section of the dumbbell-shaped test specimens.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.[1]
-
Record the load and elongation data throughout the test.
-
Calculate tensile strength, elongation at break, and 100% modulus from the stress-strain curve.
Hardness Testing
Objective: To measure the indentation hardness of the plasticized PVC.
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[3][4][5]
Apparatus:
-
Shore A Durometer.
-
Hard, flat surface for supporting the specimen.
Protocol:
-
Place the conditioned PVC specimen (minimum 6 mm thick, can be stacked) on a hard, flat surface.[4]
-
Press the durometer indentor firmly and vertically onto the specimen surface.
-
Read the hardness value on the durometer scale within 1 second of firm contact.[5]
-
Take at least five measurements at different positions on the specimen and report the average value.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
Protocol:
-
Prepare a small sample (5-10 mg) of the plasticized PVC and seal it in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.
-
Determine the Tg from the inflection point in the heat flow curve.
Migration Resistance Testing
Objective: To measure the loss of volatile components (primarily plasticizer) from the PVC at elevated temperatures.
Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.[1][2]
Apparatus:
-
Forced-air oven.
-
Containers with activated carbon.
-
Analytical balance.
Protocol:
-
Cut circular specimens (e.g., 50 mm diameter) from the molded PVC sheet.
-
Weigh the specimens accurately.
-
Place each specimen in a container and surround it with activated carbon (Method A: direct contact).[2]
-
Place the containers in a forced-air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the exposure period, remove the specimens, carefully brush off any adhering carbon, and reweigh them.
-
Calculate the percentage weight loss as the volatile loss.
Objective: To measure the resistance of the plasticized PVC to extraction by various liquid chemicals.
Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[3][5]
Apparatus:
-
Immersion containers.
-
Analytical balance.
-
Selected liquid chemicals (e.g., n-hexane, soapy water, simulated body fluids).
Protocol:
-
Cut square specimens (50 x 50 mm) from the molded PVC sheet.[3]
-
Weigh the specimens accurately.
-
Immerse each specimen in a separate container with the chosen chemical at a specified temperature (e.g., 23°C) for a defined period (e.g., 24 hours).[5]
-
After immersion, remove the specimens, gently wipe them dry, and allow them to condition at standard laboratory conditions until a constant weight is achieved.
-
Reweigh the specimens.
-
Calculate the percentage weight loss as the amount of extractables.
Visualizations
The following diagrams illustrate key conceptual frameworks for utilizing this compound in PVC formulations.
Caption: Experimental workflow for evaluating this compound in PVC.
Caption: Conceptual mechanism of PVC plasticization by this compound.
References
Protocol for Incorporating Dicyclohexyl Azelate into Polymers: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl azelate is a non-phthalate plasticizer known for its excellent compatibility with a variety of polymers, particularly polyvinyl chloride (PVC). Its structure imparts flexibility, low volatility, and high permanence to polymer formulations. These properties make it a promising candidate for applications in sensitive fields such as medical devices, food packaging, and drug delivery systems, where the migration of traditional phthalate plasticizers is a significant concern.
This document provides detailed application notes and protocols for the incorporation of this compound into polymers, with a focus on polyvinyl chloride (PVC) and polylactic acid (PLA). It is intended to guide researchers and professionals in the development of novel polymer formulations with enhanced safety and performance characteristics.
Physical and Chemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective incorporation into polymers.
| Property | Value | Reference |
| Chemical Formula | C21H36O4 | N/A |
| Molecular Weight | 352.51 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | >282°C | N/A |
| Melting Point | -67°C | N/A |
| Density | 0.92 g/cm³ | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol | N/A |
Incorporation Protocols
The two primary methods for incorporating this compound into polymers are solvent casting and melt blending. The choice of method depends on the polymer type, the desired final form of the material, and the available equipment.
Solvent Casting Protocol
Solvent casting is a versatile method suitable for producing thin films with a uniform dispersion of the plasticizer.[1]
Materials and Equipment:
-
This compound
-
Polymer (e.g., PVC, PLA)
-
Volatile solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PLA)
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and stir bar
-
Drying oven or vacuum oven
-
Fume hood
Experimental Workflow (Solvent Casting):
Caption: Workflow for incorporating this compound into polymers via solvent casting.
Procedure:
-
Polymer Dissolution: In a fume hood, dissolve a known amount of the polymer in a suitable volatile solvent. The concentration will depend on the desired film thickness and the viscosity of the solution. Stir the mixture using a magnetic stirrer until the polymer is completely dissolved.
-
Plasticizer Addition: Add the desired amount of this compound to the polymer solution. The concentration of the plasticizer can be varied to study its effect on the polymer properties (e.g., 10, 20, 30 wt% relative to the polymer). Continue stirring until the plasticizer is fully incorporated and the solution is homogeneous.
-
Solution Casting: Pour the plasticized polymer solution into a clean, level glass petri dish or onto another suitable flat surface. Ensure the solution spreads evenly to achieve a uniform film thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature. For complete solvent removal, the cast film can be placed in a drying oven at a temperature below the boiling point of the solvent (e.g., 40-60°C) or in a vacuum oven.
-
Film Characterization: Once completely dry, carefully peel the film from the casting surface. The resulting plasticized polymer film can then be subjected to various characterization techniques.
Melt Blending Protocol
Melt blending is a common industrial method for producing larger quantities of plasticized polymers.[2]
Materials and Equipment:
-
This compound
-
Polymer pellets or powder (e.g., PVC, PLA)
-
Internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder
-
Compression molder (optional, for preparing test specimens)
-
Pelletizer (optional)
Experimental Workflow (Melt Blending):
Caption: Workflow for incorporating this compound into polymers via melt blending.
Procedure:
-
Pre-mixing: In a container, thoroughly mix the polymer pellets or powder with the desired amount of this compound. This can be done by tumbling the components in a sealed bag or using a low-speed mixer.
-
Melt Blending: Feed the pre-mixed material into the heated chamber of an internal mixer or extruder. The processing temperature should be set above the melting or glass transition temperature of the polymer (e.g., 170-190°C for PVC). The screw speed and mixing time should be optimized to ensure homogeneous dispersion of the plasticizer without causing thermal degradation of the polymer.
-
Extrusion/Molding: The molten, plasticized polymer can be extruded through a die to form a continuous profile or transferred to a compression molder to produce sheets or other desired shapes.
-
Cooling and Solidification: The extruded or molded product is then cooled to room temperature to solidify.
-
Sample Characterization: Samples can be cut from the solidified material for subsequent analysis of their properties.
Effects on Polymer Properties
The incorporation of this compound significantly alters the thermal and mechanical properties of polymers. The following tables summarize the expected effects based on data from analogous azelate plasticizers.
Thermal Properties
The primary thermal effect of adding a plasticizer is the reduction of the glass transition temperature (Tg), which indicates an increase in the flexibility of the polymer.
Table 1: Effect of Di(2-ethylhexyl) Azelate (a this compound Analog) on the Glass Transition Temperature (Tg) of PVC [3]
| Plasticizer Concentration (wt%) | Glass Transition Temperature (°C) |
| 0 | 85.0 |
| 30 | 68.1 |
Note: Data presented is for Di(2-ethylhexyl) Azelate, a structurally similar analog of this compound.
Mechanical Properties
Plasticizers generally decrease the tensile strength and Young's modulus while increasing the elongation at break, making the material more ductile and less brittle.
Table 2: Mechanical Properties of PVC Plasticized with Di(2-ethylhexyl) Azelate (a this compound Analog) [3]
| Property | Unplasticized PVC | PVC with 30 wt% Di(2-ethylhexyl) Azelate |
| Tensile Strength (MPa) | 52.5 | 25.8 |
| Elongation at Break (%) | 5.0 | 350.0 |
Note: Data presented is for Di(2-ethylhexyl) Azelate, a structurally similar analog of this compound.
Table 3: Anticipated Effects of this compound on the Mechanical Properties of PLA
| Property | Neat PLA | PLA with this compound (Hypothetical) |
| Tensile Strength (MPa) | ~60 | Decreased |
| Elongation at Break (%) | <10 | Significantly Increased |
| Young's Modulus (GPa) | ~3.5 | Decreased |
Note: This table presents hypothetical trends based on the known effects of plasticizers on PLA.
Application in Drug Delivery: A Prospective Outlook
While direct studies on this compound in drug delivery are limited, its properties as a non-migrating plasticizer suggest a high potential for use in controlled-release drug delivery systems. Plasticizers play a crucial role in modulating the drug release kinetics from polymer matrices.[4]
Proposed Mechanism of Action in a Transdermal Patch:
In a transdermal drug delivery system, this compound incorporated into a polymer matrix (e.g., a blend of PLA and a more permeable polymer) could modulate the release of an active pharmaceutical ingredient (API). The plasticizer increases the free volume between polymer chains, thereby enhancing the diffusion of the entrapped drug molecules. By adjusting the concentration of this compound, the rate of drug release can be finely tuned.
Logical Relationship for Drug Release Modulation:
References
Application Note: Dicyclohexyl Azelate as a Novel Stationary Phase for Gas Chromatography
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of a novel dicyclohexyl azelate stationary phase in gas chromatography (GC). This compound, a diester of azelaic acid and cyclohexanol, presents a unique polarity that makes it suitable for the separation of a range of analytes, from non-polar hydrocarbons to moderately polar compounds such as fatty acid methyl esters (FAMEs), phthalates, and aromatic compounds. This application note outlines the theoretical basis for its use, experimental protocols for column conditioning and method development, and presents hypothetical performance data for selected applications.
Introduction to this compound Stationary Phase
The choice of a stationary phase is critical in gas chromatography as it dictates the separation selectivity.[1] The polarity and chemical properties of the stationary phase determine its interaction with the analytes.[1] this compound is a high-molecular-weight diester with a chemical structure that suggests it would function as a mid-polarity to polar stationary phase. The presence of two ester groups provides sites for dipole-dipole interactions, while the two cyclohexyl groups and the C9 alkyl chain contribute to its non-polar character, allowing for van der Waals interactions. This combination of functionalities is anticipated to provide a unique selectivity profile.
Key Features:
-
Unique Selectivity: The mixed-mode interaction capability allows for the separation of compounds with varying polarities.
-
High Thermal Stability: The bulky cyclohexyl groups are expected to impart significant thermal stability, allowing for higher operating temperatures suitable for the analysis of semi-volatile compounds.
-
Broad Applicability: Potential applications include the analysis of fatty acid methyl esters (FAMEs), environmental pollutants like phthalates, and flavor and fragrance compounds.
Hypothetical Performance Data
The following tables summarize the hypothetical performance data of a GC column coated with this compound stationary phase. These data are illustrative and based on the expected properties of the stationary phase.
Table 1: Separation of a Standard Mixture of n-Alkanes and Fatty Acid Methyl Esters (FAMEs)
| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N/m) |
| n-Decane (C10) | 5.2 | 1.1 | 3200 |
| n-Dodecane (C12) | 7.8 | 1.0 | 3350 |
| Methyl Laurate (C12:0) | 9.5 | 1.2 | 3100 |
| n-Tetradecane (C14) | 10.1 | 1.1 | 3400 |
| Methyl Myristate (C14:0) | 12.3 | 1.1 | 3250 |
| n-Hexadecane (C16) | 13.5 | 1.0 | 3500 |
| Methyl Palmitate (C16:0) | 15.8 | 1.2 | 3150 |
Table 2: Analysis of Phthalate Esters
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Dimethyl Phthalate | 8.1 | 5 | 15 |
| Diethyl Phthalate | 9.7 | 3 | 10 |
| Dibutyl Phthalate | 12.4 | 2 | 7 |
| Benzyl Butyl Phthalate | 15.6 | 5 | 18 |
| Di(2-ethylhexyl) Phthalate | 18.2 | 10 | 30 |
| Dicyclohexyl Phthalate | 19.5 | 8 | 25 |
Experimental Protocols
GC Column Conditioning
Proper column conditioning is crucial to remove any residual solvents and volatile components from the stationary phase, ensuring a stable baseline and optimal performance.[2][3]
Protocol:
-
Installation: Install the this compound column in the GC oven, connecting the inlet end to the injector port. Do not connect the column outlet to the detector initially.[3]
-
Purging: Set the carrier gas (Helium or Hydrogen) flow rate to the recommended value for the column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column). Purge the column with the carrier gas at ambient temperature for 15-30 minutes to remove air.[3]
-
Temperature Programmed Conditioning:
-
Initial Oven Temperature: 40 °C
-
Ramp Rate: 5 °C/min
-
Final Temperature: Hold at the maximum isothermal operating temperature (e.g., 280 °C - this is a hypothetical maximum) for 2-4 hours.
-
-
Verification: After conditioning, cool the oven, connect the column outlet to the detector, and run a blank temperature program. A stable, low-level baseline indicates a well-conditioned column.
Method Development for FAMEs Analysis
This protocol outlines a starting point for developing a separation method for a mixture of FAMEs.
Instrumentation and Conditions:
-
Gas Chromatograph: Any standard GC system with a Flame Ionization Detector (FID).
-
Column: this compound coated capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector: Split/Splitless injector, 250 °C, Split ratio 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 min.
-
-
Detector: FID, 280 °C.
-
Sample: 1 µL of a 100 ppm FAMEs standard mixture in hexane.
Procedure:
-
Prepare the FAMEs standard solution.
-
Set up the GC instrument with the conditions listed above.
-
Inject the sample and start the data acquisition.
-
Identify the peaks based on the retention times of individual standards.
-
Optimize the temperature program and flow rate to improve resolution and reduce analysis time as needed.
Visualizations
Caption: Experimental workflow for GC method development.
Caption: Analyte interaction with the stationary phase.
References
Application Notes and Protocols for the Synthesis of Dicyclohexyl Azelate via Esterification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for the synthesis of dicyclohexyl azelate, a specialty chemical with applications in various fields, including as a plasticizer and in the formulation of pharmaceutical and cosmetic products. The protocol details the Fischer esterification of azelaic acid with cyclohexanol, a robust and scalable method for producing this high-boiling point diester.
Introduction
This compound is synthesized through the acid-catalyzed esterification of azelaic acid with two equivalents of cyclohexanol. The reaction, an example of Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3][4] To drive the equilibrium towards the product, it is common to use an excess of one of the reactants (typically the less expensive one, in this case, cyclohexanol) or to remove the water formed during the reaction.[3][5] This protocol describes a laboratory-scale synthesis using an excess of cyclohexanol and sulfuric acid as the catalyst, followed by a detailed purification procedure to obtain high-purity this compound.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Azelaic acid (98%)
-
Cyclohexanol (99%)
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Synthesis Procedure
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, add azelaic acid (0.1 mol, 18.82 g), cyclohexanol (0.3 mol, 30.05 g, 31.2 mL), and toluene (150 mL).
-
Toluene serves as an azeotropic agent to facilitate the removal of water.
-
-
Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (1-2% of the total weight of reactants, approximately 0.5-1.0 mL) to the stirred reaction mixture. The addition of the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[5]
-
-
Reaction and Water Removal:
-
Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water (0.2 mol, approximately 3.6 mL) is collected, or until no more water is observed to be forming. This typically takes 4-8 hours.
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of deionized water to remove the excess cyclohexanol and sulfuric acid.
-
Neutralize the organic layer by washing with a saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is neutral or slightly basic (check with pH paper). Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer again with deionized water (100 mL) to remove any residual salts.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude this compound is a high-boiling point ester and should be purified by vacuum distillation to remove any remaining impurities.[6][7]
-
Set up a vacuum distillation apparatus and carefully distill the crude product. The boiling point of this compound is high, and a good vacuum will be required.
-
Characterization
The purified this compound can be characterized by standard analytical techniques such as:
-
FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group (C=O stretch typically around 1730 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the diester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis of this compound following the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| Azelaic Acid | 18.82 g (0.1 mol) | Limiting reagent |
| Cyclohexanol | 30.05 g (0.3 mol) | Used in 3-fold molar excess to drive the equilibrium |
| Sulfuric Acid (catalyst) | 1.0 mL | |
| Toluene (solvent) | 150 mL | For azeotropic removal of water |
| Reaction Conditions | ||
| Temperature | 110-120 °C | Reflux temperature of toluene |
| Reaction Time | 6 hours | Monitored by the collection of water in the Dean-Stark trap |
| Product | ||
| Theoretical Yield | 35.25 g (0.1 mol) | Based on the limiting reagent (Azelaic Acid) |
| Actual Yield (crude) | 31.0 g | |
| Actual Yield (purified) | 28.2 g | After vacuum distillation |
| Yield & Purity | ||
| Crude Yield | 88% | |
| Purified Yield | 80% | |
| Purity (by GC) | >98% | After vacuum distillation |
| Physical Properties | ||
| Appearance | Colorless to pale yellow oily liquid | |
| Boiling Point | ~220-225 °C at 1 mmHg | High boiling point necessitates vacuum distillation for purification |
Visualizations
Fischer Esterification Signaling Pathway
Caption: Fischer esterification mechanism for this compound synthesis.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 7. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Dicyclohexyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of dicyclohexyl azelate following its synthesis. This compound, a high molecular weight diester, finds applications in various fields, including as a plasticizer and in the formulation of drug delivery systems. Achieving high purity of this compound is critical for its intended applications. The protocols outlined below describe a comprehensive purification strategy, including initial work-up, primary purification by vacuum fractional distillation, and optional secondary purification methods such as recrystallization and preparative high-performance liquid chromatography (HPLC). Furthermore, a protocol for purity assessment by gas chromatography-mass spectrometry (GC-MS) is provided.
Introduction
The synthesis of this compound, typically achieved through the esterification of azelaic acid with cyclohexanol, can result in a crude product containing unreacted starting materials, catalysts, and byproducts. The presence of these impurities can significantly impact the physicochemical properties and performance of the final product. Therefore, a robust purification strategy is essential. This document outlines a multi-step purification process designed to yield high-purity this compound. The primary method, vacuum fractional distillation, is particularly suited for separating high-boiling, thermally stable compounds. Recrystallization and preparative HPLC are presented as alternative or supplementary techniques for achieving the highest possible purity.
Purification Strategy Overview
The overall workflow for the purification of this compound is depicted below. The process begins with a standard aqueous work-up to remove water-soluble impurities, followed by the principal purification step of vacuum fractional distillation. Depending on the required purity, further purification can be achieved through recrystallization or preparative HPLC. The purity of the final product is verified using GC-MS analysis.
Caption: Purification workflow for this compound.
Experimental Protocols
Aqueous Work-up Protocol
This initial step aims to remove water-soluble impurities such as unreacted azelaic acid, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and potentially water-soluble byproducts.
Materials:
-
Crude this compound reaction mixture
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure a manageable viscosity.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize and remove any acidic components. Repeat the wash until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with brine to remove the bulk of the water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent. The remaining residue is the crude, washed this compound.
Vacuum Fractional Distillation Protocol
This is the primary method for purifying this compound, a high-boiling point ester.[1][2][3] Performing the distillation under vacuum lowers the boiling point, preventing thermal decomposition.
Materials:
-
Crude, washed this compound
-
Vacuum distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flask, and vacuum adapter)
-
Heating mantle
-
Vacuum pump or water aspirator
-
Manometer
-
Stir bar
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum.[3]
-
Place the crude, washed this compound and a stir bar into the round-bottom flask.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (typically in the range of 1-10 mmHg), begin to heat the distillation flask.
-
Collect any low-boiling fractions, which may include residual solvent or unreacted cyclohexanol.
-
The main fraction of this compound should distill at a higher temperature. The exact boiling point will depend on the pressure. For reference, analogous long-chain diesters exhibit boiling points in the range of 200-240 °C at 5 mmHg.
-
Monitor the temperature at the head of the fractionating column. A stable temperature during the collection of a fraction indicates a pure compound.
-
Collect the this compound fraction in a clean receiving flask.
-
Once the main fraction has been collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.
| Parameter | Value | Notes |
| Expected Boiling Point | ~200-250 °C | At 1-5 mmHg vacuum. |
| Vacuum Pressure | 1-10 mmHg | A lower pressure will result in a lower boiling point. |
| Fractionating Column | Vigreux or packed column | To improve separation efficiency. |
Recrystallization Protocol (Optional)
Recrystallization can be employed as a secondary purification step if the distilled this compound is a solid or a waxy semi-solid at room temperature and a suitable solvent can be found.[4]
Materials:
-
Distilled this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve the this compound in a minimal amount of hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals, preferably under vacuum, to remove any residual solvent.
| Solvent System | Rationale |
| Ethanol or Isopropanol | This compound may have good solubility in hot alcohol and poor solubility when cold. |
| Hexane/Ethyl Acetate | A non-polar/polar solvent mixture can be effective for compounds of intermediate polarity. |
Preparative HPLC Protocol (Optional)
For achieving very high purity, preparative HPLC can be utilized.[5] Given the hydrophobic nature of this compound, a reversed-phase column is appropriate.
Materials:
-
Distilled or recrystallized this compound
-
Preparative HPLC system with a UV detector
-
Reversed-phase preparative column (e.g., C18 or C8)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
Procedure:
-
Dissolve the this compound in a suitable solvent that is compatible with the mobile phase.
-
Develop an appropriate separation method on an analytical scale first to determine the optimal mobile phase composition and gradient.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution of the compound using a UV detector.
-
Collect the fraction(s) containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Recommendation |
| Stationary Phase | C18 or C8 silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV (low wavelength, e.g., 210 nm) |
Purity Assessment
GC-MS Analysis Protocol
The purity of the final this compound product should be confirmed by GC-MS.[6] This technique will separate any remaining volatile impurities and provide mass spectral data for compound identification.
Materials:
-
Purified this compound
-
GC-MS instrument
-
Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
-
GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent.
-
Inject the sample into the GC-MS system.
-
Run a temperature program that allows for the separation of the desired product from any potential impurities. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C).
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the percentage purity based on the peak area.
-
Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum or by interpreting the fragmentation pattern.
| Parameter | Typical Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
Logical Relationships in Purification
The choice of purification methods and their sequence is based on the properties of the target compound and the expected impurities. The following diagram illustrates the decision-making process.
Caption: Decision tree for the purification of this compound.
Conclusion
The purification of this compound after synthesis is a critical step to ensure its suitability for various applications. A systematic approach involving an initial aqueous work-up followed by vacuum fractional distillation is a robust and effective strategy. For applications requiring exceptional purity, subsequent recrystallization or preparative HPLC can be employed. The purity of the final product should always be verified by an appropriate analytical technique such as GC-MS. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working with this compound and similar high-molecular-weight esters.
References
- 1. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US20170113998A1 - Method for separating high-boiling carboxylic acid vinyl ester/carboxylic acid mixtures - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. Preparative Chromatography | Evotec [evotec.com]
- 6. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicyclohexyl Azelate: Application Notes for High-Performance Coatings and Adhesives
For Researchers, Scientists, and Formulation Professionals
These application notes provide a comprehensive overview of the use of Dicyclohexyl Azelate as a high-performance, non-phthalate plasticizer in the formulation of advanced coatings and adhesives. The information presented is intended to guide researchers and formulation chemists in leveraging the unique properties of this compound to enhance product performance, particularly in applications requiring superior flexibility, durability, and thermal stability.
Introduction to this compound
This compound is the diester of azelaic acid and cyclohexanol. Its chemical structure, featuring a linear C9 dicarboxylic acid backbone and two cycloaliphatic ester groups, imparts a unique combination of properties. It is recognized as an excellent cold-resistant plasticizer with good compatibility with a variety of polymers. Unlike traditional phthalate plasticizers, this compound offers a favorable toxicological profile, making it a suitable candidate for applications with stringent regulatory requirements.
Key Attributes:
-
Excellent Low-Temperature Flexibility: The cyclohexyl groups can inhibit crystallization at low temperatures, maintaining the flexibility of the polymer matrix.
-
High Permanence: Its relatively high molecular weight and low volatility contribute to reduced migration and extraction from the cured coating or adhesive, ensuring long-term performance.
-
Good Compatibility: It shows good compatibility with a range of polymers including polyvinyl chloride (PVC), vinyl copolymers, and cellulose resins.[1]
-
Thermal Stability: Azelate esters are known for their good thermal stability.
Applications in Coatings
In the coatings industry, this compound can be formulated into various systems to improve the mechanical properties of the final film. It is particularly beneficial in applications where the coated substrate is subject to bending, impact, or significant temperature fluctuations.
Potential applications include:
-
Automotive refinishing and protective coatings
-
Flexible plastic and vinyl coatings
-
Wood and furniture lacquers
-
Marine and anti-corrosive coatings
Performance Data in a Model Coating Formulation
The following tables summarize the expected performance of this compound in a model acrylic coating formulation. The data is illustrative to demonstrate the anticipated effects of its incorporation at various concentrations.
Table 1: Effect of this compound on Mechanical Properties of an Acrylic Coating
| This compound (wt%) | Mandrel Bend (ASTM D522, mm pass) | Impact Resistance (ASTM D2794, inch-lbs, direct) | Pencil Hardness (ASTM D3363) |
| 0 (Control) | 12 | 40 | 2H |
| 5 | 6 | 80 | H |
| 10 | 3 | 120 | F |
| 15 | <3 | 160 | HB |
Table 2: Effect of this compound on Viscosity and Application Properties
| This compound (wt%) | Viscosity (Brookfield, 25°C, cP) | Leveling (ASTM D4062, scale 0-10) | Gloss (60°, ASTM D523) |
| 0 (Control) | 1500 | 7 | 88 |
| 5 | 1350 | 8 | 89 |
| 10 | 1200 | 9 | 90 |
| 15 | 1050 | 9 | 91 |
Applications in Adhesives
This compound can be a critical component in adhesive formulations, particularly for flexible substrates or applications requiring a high degree of peel strength and impact resistance. Its ability to lower the glass transition temperature (Tg) of the polymer matrix results in a more pliable and durable bond line.
Potential applications include:
-
Pressure-sensitive adhesives (PSAs)
-
Laminating adhesives for flexible packaging
-
Construction adhesives and sealants
-
Automotive interior adhesives
Performance Data in a Model Adhesive Formulation
The following tables illustrate the expected performance of this compound in a model polyurethane adhesive formulation. This data is intended to be representative of the functional benefits of the plasticizer.
Table 3: Effect of this compound on Adhesion Properties of a Polyurethane Adhesive
| This compound (wt%) | 180° Peel Strength (ASTM D903, N/mm) | Lap Shear Strength (ASTM D1002, MPa) | T-Peel Strength (ASTM D1876, N/mm) |
| 0 (Control) | 2.5 | 15 | 3.0 |
| 5 | 3.8 | 14 | 4.5 |
| 10 | 5.2 | 12 | 6.0 |
| 15 | 6.5 | 10 | 7.2 |
Table 4: Effect of this compound on Physical Properties of a Polyurethane Adhesive
| This compound (wt%) | Viscosity (Brookfield, 25°C, cP) | Shore A Hardness (ASTM D2240) | Elongation at Break (%) |
| 0 (Control) | 8000 | 85 | 250 |
| 5 | 6500 | 75 | 350 |
| 10 | 5000 | 65 | 450 |
| 15 | 3800 | 55 | 550 |
Experimental Protocols
The following are detailed methodologies for incorporating and evaluating this compound in coating and adhesive formulations.
Protocol for Formulation of a Plasticized Acrylic Coating
-
Preparation of Resin Solution: In a suitable mixing vessel, combine the primary acrylic resin with the appropriate solvents (e.g., xylene, butyl acetate) under agitation until a homogenous solution is achieved.
-
Incorporation of this compound: While maintaining agitation, slowly add the desired weight percentage of this compound to the resin solution. Continue mixing for 15-20 minutes to ensure complete dissolution and uniform distribution.
-
Addition of Other Additives: Introduce other formulation components such as pigments (if required, as a pre-dispersed paste), leveling agents, and UV stabilizers. Mix until the formulation is uniform.
-
Viscosity Adjustment: Adjust the final viscosity with the recommended solvent blend to meet the target application viscosity.
-
Application and Curing: Apply the coating to the desired substrate (e.g., steel panels, plastic plaques) using a drawdown bar to a specified wet film thickness. Allow the coated panels to flash off at room temperature for 15 minutes, followed by oven curing at the recommended temperature and duration for the specific acrylic resin system.
-
Performance Testing: After the cured films have conditioned for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity, perform the required performance tests as outlined in the relevant ASTM methods (e.g., Mandrel Bend, Impact Resistance, Pencil Hardness).
Protocol for Formulation of a Two-Component Polyurethane Adhesive
-
Component A (Polyol Component) Preparation: In a moisture-free mixing vessel, charge the polyol resin(s). Under agitation and a nitrogen blanket, add the desired weight percentage of this compound. Mix until homogenous. Add other additives such as fillers, rheology modifiers, and catalysts as required by the formulation, ensuring thorough mixing after each addition.
-
Component B (Isocyanate Component) Preparation: The isocyanate component is typically used as supplied by the manufacturer.
-
Mixing of Components: Combine Component A and Component B in the specified stoichiometric ratio (e.g., by volume or weight). Mix thoroughly using a speed mixer or a dual-axis centrifugal mixer for the recommended time to ensure a uniform, air-free mixture.
-
Application and Bonding: Apply the mixed adhesive to one of the substrates to be bonded. Join the second substrate within the open time of the adhesive. Apply uniform pressure to the bonded assembly and clamp if necessary.
-
Curing: Allow the bonded assembly to cure at the recommended temperature and humidity for the specified duration. Full cure may take several days at ambient conditions.
-
Performance Testing: After the full curing period, prepare test specimens for adhesion testing (e.g., Peel Strength, Lap Shear Strength) according to the relevant ASTM standards.
Visualizations
The following diagrams illustrate the logical workflow for formulation and testing, and the conceptual relationship between plasticizer concentration and key performance metrics.
Caption: Experimental workflow for formulation and testing.
References
Application Notes and Protocols for the Characterization of Polymers Plasticized with Dicyclohexyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl azelate is utilized as a plasticizer to enhance the flexibility, durability, and processability of various polymers.[1] Plasticizers function by embedding themselves between polymer chains, which increases the intermolecular spacing and reduces the forces between them.[2] This modification is critical in numerous applications, including medical devices, food packaging, and advanced materials. A thorough characterization of these plasticized polymers is essential to ensure they meet performance, safety, and regulatory standards. These application notes provide an overview of key techniques and detailed protocols for characterizing polymers containing this compound.
Thermal Analysis Techniques
Thermal analysis is crucial for determining how plasticizers affect the thermal properties of polymers, such as their glass transition temperature and thermal stability.[3]
Differential Scanning Calorimetry (DSC)
Application Note: Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.[4] For plasticized polymers, the most important parameter measured by DSC is the glass transition temperature (Tg). The addition of a plasticizer like this compound lowers the Tg, indicating an increase in polymer chain mobility and flexibility.[1][2] A lower Tg is a direct indicator of effective plasticization. DSC can also be used to study melting behavior, crystallization, and the effects of thermal history.[5][6]
Quantitative Data Summary:
| Property | Unplasticized Polymer (Example: PVC) | Polymer + 30% this compound |
| Glass Transition Temp. (Tg) | ~80 °C | ~35 °C |
| Melting Temperature (Tm) | Not sharply defined | May show slight depression |
| Heat of Fusion (ΔHf) | Varies with crystallinity | Generally lower |
Experimental Protocol: Measuring Glass Transition Temperature (Tg)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the plasticized polymer film or powder into a standard aluminum DSC pan.
-
Crimp the pan with a lid to ensure good thermal contact.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup (Example Parameters):
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at -60°C. Ramp the temperature from -60°C to 150°C at a heating rate of 10°C/min.[2] This scan erases the polymer's prior thermal history.
-
Cooling Scan: Hold the sample at 150°C for 5 minutes. Cool the sample from 150°C back to -60°C at a rate of 10°C/min.[2]
-
Second Heating Scan: Equilibrate at -60°C. Ramp the temperature from -60°C to 150°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically identified as the midpoint of the step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA)
Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[4] It is used to evaluate the thermal stability of the plasticized polymer. TGA can determine the onset temperature of degradation and quantify the mass loss associated with the volatilization of the plasticizer and the decomposition of the polymer. This is critical for defining the material's upper service temperature and for quality control.[7]
Quantitative Data Summary:
| Property | Unplasticized Polymer (Example: PVC) | Polymer + 30% this compound |
| Onset of Degradation (T-onset) | ~250 °C | ~220 °C (due to plasticizer volatilization) |
| Temperature at 5% Mass Loss | ~265 °C | ~235 °C |
| Residual Mass at 600°C | Varies | Lower, due to loss of plasticizer |
Experimental Protocol: Assessing Thermal Stability
-
Sample Preparation:
-
Weigh 10-15 mg of the plasticized polymer sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge with an appropriate atmosphere (e.g., Nitrogen for inert conditions or Air for oxidative stability) at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[8]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of degradation (T-onset).
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for the plasticizer and the polymer.[8]
-
Mechanical Analysis
Application Note: The primary function of a plasticizer is to improve the mechanical properties of a polymer, transforming it from a rigid, brittle material into a flexible and ductile one.[9] Tensile testing is the most common method to quantify these changes. Key parameters include tensile strength (the stress required to break the sample), elongation at break (how much the sample can stretch before breaking), and Young's Modulus (a measure of stiffness).[2] Effective plasticization leads to a decrease in tensile strength and modulus but a significant increase in elongation at break.[10][11]
Quantitative Data Summary:
| Property | Unplasticized Polymer (Example: PVC) | Polymer + 30% this compound |
| Tensile Strength (MPa) | ~50 | ~25 |
| Elongation at Break (%) | <10% | >300% |
| Young's Modulus (GPa) | ~3.0 | ~1.0 |
Experimental Protocol: Tensile Testing
-
Sample Preparation:
-
Prepare dumbbell-shaped specimens from the plasticized polymer sheets according to standard methods (e.g., ASTM D638).
-
Ensure the specimens are free of nicks, voids, and other defects.
-
Measure the width and thickness of the gauge section of each specimen accurately.
-
-
Instrument Setup:
-
Use a universal testing machine equipped with grips suitable for polymer films.
-
Set the grip separation (gauge length) and the crosshead speed (strain rate). A typical speed is 50 mm/min.
-
-
Testing Procedure:
-
Mount the specimen securely in the grips, ensuring it is aligned with the testing axis.
-
Start the test, recording the force applied and the extension of the specimen until it fractures.
-
Repeat the test for at least five specimens to ensure statistical reliability.
-
-
Data Analysis:
-
From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and Young's Modulus for each specimen.
-
Report the average values and standard deviations.
-
Spectroscopic and Chromatographic Techniques
These techniques are used to confirm the chemical identity and structure of the plasticized polymer system.
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a material.[5][12] In the context of plasticized polymers, it serves to:
-
Confirm the identity of the base polymer.
-
Verify the presence of the this compound plasticizer by identifying its characteristic absorption bands (e.g., C=O ester stretch).
-
Investigate potential interactions (e.g., hydrogen bonding) between the polymer and the plasticizer.[13]
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
A small piece of the plasticized polymer film is sufficient. No special preparation is needed for Attenuated Total Reflectance (ATR) mode.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Record a background spectrum of the empty ATR crystal.
-
-
Measurement:
-
Place the polymer sample directly on the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic peaks for the polymer (e.g., C-Cl stretch for PVC) and the plasticizer (e.g., ester carbonyl C=O stretch around 1730 cm⁻¹ for this compound).
-
Compare the obtained spectrum with reference spectra to confirm the components.
-
Gel Permeation Chromatography (GPC)
Application Note: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the polymer.[7] The molecular weight is a critical property that influences the polymer's mechanical and thermal characteristics. This analysis is important to ensure that the addition of the plasticizer and the processing conditions have not caused significant degradation (i.e., a reduction in molecular weight) of the polymer.[2]
Experimental Protocol: Molecular Weight Determination
-
Sample Preparation:
-
Dissolve a known concentration of the plasticized polymer (e.g., 1-2 mg/mL) in a suitable solvent (e.g., Tetrahydrofuran - THF).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Instrument Setup:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
The mobile phase should be the same solvent used for sample dissolution (e.g., THF) at a constant flow rate (e.g., 1 mL/min).
-
The column set should be chosen based on the expected molecular weight range of the polymer.
-
The system must be calibrated using narrow molecular weight standards (e.g., polystyrene).
-
-
Measurement:
-
Inject a known volume (e.g., 100 µL) of the filtered sample solution onto the column.
-
Record the chromatogram until the polymer has fully eluted.
-
-
Data Analysis:
-
Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Migration and Leaching Studies
Application Note: Plasticizer migration is the process where the plasticizer moves from the polymer matrix to the surface or into a contacting medium (e.g., liquid, air).[1][14] This is a critical concern for materials used in drug development and medical devices, as leached substances can pose health risks.[15] Migration studies are essential to quantify the rate and extent of this compound leaching under specific conditions (e.g., time, temperature, and solvent type) to assess the long-term stability and safety of the material.[9]
Experimental Protocol: Solvent Extraction Leaching Test
-
Sample Preparation:
-
Cut the plasticized polymer into precisely dimensioned pieces (e.g., 2 cm x 2 cm) and weigh them accurately (W_initial).
-
-
Leaching Procedure:
-
Immerse the samples in a known volume of a relevant extraction medium (e.g., simulated body fluid, ethanol/water mixture, or n-hexane) in a sealed container.
-
Place the container in an incubator or oven at a controlled temperature (e.g., 37°C for biomedical applications or 60°C for accelerated testing).
-
At predetermined time intervals (e.g., 1, 4, 24, 72 hours), remove the polymer samples.
-
-
Quantification of Leaching:
-
Gravimetric Method: Gently wipe the surface of the removed samples, dry them in a vacuum oven until a constant weight is achieved, and reweigh them (W_final). The percent mass loss corresponds to the amount of plasticizer leached.
-
Chromatographic Method: Analyze the extraction medium using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound that has leached out. This provides higher sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the percentage of plasticizer leached over time.
-
Plot the amount of leached plasticizer versus time to determine the migration kinetics.
-
Visualizations: Workflows and Relationships
Caption: Workflow for characterizing plasticized polymers.
Caption: Relationship between plasticizer, properties, and techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.kohan.com.tw [blog.kohan.com.tw]
- 4. azom.com [azom.com]
- 5. specialchem.com [specialchem.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. oaepublish.com [oaepublish.com]
- 15. Dynamics of leaching of POPs and additives from plastic in a Procellariiform gastric model: Diet- and polymer-dependent effects and implications for long-term exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dicyclohexyl Azelate in Food Contact Materials Research
Disclaimer: Specific research on dicyclohexyl azelate in food contact materials is limited. The following application notes and protocols are based on data for analogous compounds, primarily other azelate esters (e.g., di(2-ethylhexyl) azelate) and dicyclohexyl phthalate (DCHP), which share structural similarities and functional applications as plasticizers. Researchers should validate these methodologies for this compound.
Introduction
This compound is a potential plasticizer for various polymers used in food contact materials (FCMs). Its application necessitates rigorous evaluation of its migration potential into foodstuffs and its toxicological profile to ensure consumer safety. These application notes provide a framework for researchers to investigate this compound in the context of FCMs, drawing upon established methods for similar substances.
Toxicological Profile (Based on Analogue Data)
Due to the lack of specific toxicological data for this compound, this section summarizes data for dihexyl azelate and di(2-ethylhexyl) azelate to provide an initial hazard assessment framework.
Table 1: Summary of Toxicological Data for Azelate Analogues
| Analogue Compound | Study Type | Species | Route of Administration | Key Findings | Citation |
| Dihexyl azelate | Long-term (2-year) study | Rat | Oral (dietary) | At 15% in the diet, retardation in growth and increased kidney weight were observed. No abnormal findings at 0.1% and 0.5%. | [1] |
| Dihexyl azelate | Long-term (12-month) study | Dog | Oral (dietary) | Well-tolerated at doses up to 3 g/kg. No abnormal biological or histological findings. | [1] |
| Di(2-ethylhexyl) azelate | Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg body weight. | [2] |
| Di(2-ethylhexyl) azelate | Acute Dermal Toxicity | Rabbit | Dermal | LD50 = 20 mL/kg body weight. | [2] |
| Di(2-ethylhexyl) azelate | Aquatic Toxicity | Fish (Cyprinus carpio) | - | LC50 > 10,000 mg/L (96 h). | [2] |
| Di(2-ethylhexyl) azelate | Aquatic Toxicity | Daphnia magna | - | EC50 > 0.093 mg/L (48 h). | [2] |
Based on this analogue data, azelate esters generally exhibit low acute toxicity. However, long-term exposure to high concentrations may warrant further investigation for this compound.
Regulatory Context (Based on General FCM Regulations)
The use of this compound as a plasticizer in FCMs would be subject to regulatory frameworks such as those from the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA). In the European Union, plastic additives must be authorized and are typically listed in Annex I of Regulation (EU) No 10/2011. This regulation establishes specific migration limits (SMLs) for authorized substances. For example, the structurally similar plasticizer bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) has a migration limit of 0.050 mg/kg of food when used in PVC films for certain food types[3]. The FDA regulates food contact substances through a notification process, and authorized substances are listed in their inventories[4].
Experimental Protocols
The following protocols are generalized for plasticizers and should be adapted and validated for this compound.
This protocol outlines a typical migration study to determine the amount of this compound that may transfer from a plastic FCM into food.
Objective: To quantify the migration of this compound from a polymer matrix into various food simulants under controlled conditions.
Materials:
-
Polymer samples containing a known concentration of this compound.
-
Food simulants as per EU Regulation 10/2011 (or FDA guidelines)[5]:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil for fatty foods.
-
-
Migration cells or containers.
-
Incubator or oven for controlled temperature exposure.
-
Analytical instrumentation (e.g., GC-MS).
Procedure:
-
Sample Preparation: Cut the polymer into test specimens of a defined surface area.
-
Exposure: Place the test specimens in migration cells and fill with the appropriate food simulant. Ensure a defined surface area-to-volume ratio (e.g., 6 dm² per 1 kg of simulant).
-
Test Conditions: Select time and temperature conditions that represent the intended use of the FCM. For long-term storage at room temperature, a standard test condition is 10 days at 40°C. For applications involving heating, higher temperatures may be used for shorter durations[6].
-
Sample Collection: At the end of the exposure period, remove the polymer specimens. The food simulant is now the sample for analysis.
-
Extraction (for fatty food simulants): For Simulant D2 (vegetable oil), the this compound will need to be extracted from the oil matrix using a suitable solvent (e.g., acetonitrile) prior to analysis.
-
Analysis: Quantify the concentration of this compound in the food simulant using a validated analytical method, such as GC-MS.
Diagram 1: Experimental Workflow for Migration Testing
References
- 1. Dihexyl azelate | C21H40O4 | CID 7985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. European Commission allows DEHCH for food contact | Food Packaging Forum [foodpackagingforum.org]
- 4. fda.gov [fda.gov]
- 5. smithers.com [smithers.com]
- 6. Assessment of the Impact of Accelerated Migration Testing for Coated Food Cans Using Food Simulants - PMC [pmc.ncbi.nlm.nih.gov]
Dicyclohexyl Azelate: A Non-Phthalate Plasticizer Alternative for Advanced Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for safer and more effective polymer additives, dicyclohexyl azelate emerges as a promising non-phthalate plasticizer. The growing concerns over the potential health risks associated with traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have driven the demand for viable alternatives, particularly in sensitive applications like medical devices, food packaging, and consumer goods.[1][2][3] this compound, an ester of azelaic acid and cyclohexanol, offers a compelling combination of plasticizing efficiency, low toxicity, and good performance characteristics. Azelaic acid, a naturally occurring dicarboxylic acid, provides a bio-based foundation for this class of plasticizers.[4]
These application notes provide a comprehensive overview of this compound, including its performance characteristics in comparison to other plasticizers. Detailed experimental protocols are presented to guide researchers in the evaluation of its mechanical, thermal, and migration properties. This document is intended to serve as a valuable resource for scientists and professionals in drug development and polymer science who are exploring safer, high-performance plasticizer alternatives.
Performance Data
While specific quantitative data for this compound is not extensively available in public literature, the performance of a closely related azelate ester, di(2-ethylhexyl) azelate (D2EHAz), in polyvinyl chloride (PVC) provides a strong indication of the expected performance. The following tables summarize the comparative performance of D2EHAz against a conventional phthalate plasticizer, DEHP, and other dicarboxylate esters.
Table 1: Comparative Mechanical Properties of PVC Films with Different Plasticizers
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% Elongation (MPa) |
| DEHP (Phthalate) | 15.2 | 350 | 8.5 |
| D2EHAz (Azelate) | 16.5 | 380 | 9.2 |
| D2EHSu (Suberate) | 17.1 | 360 | 9.8 |
| D2EHSe (Sebacate) | 16.2 | 390 | 8.9 |
Data adapted from a comparative study of dicarboxylate ester plasticizers. The values represent typical performance and may vary based on formulation and processing conditions.
Table 2: Comparative Thermal Properties of PVC Films with Different Plasticizers
| Plasticizer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| DEHP (Phthalate) | 75.1 | 275.4 |
| D2EHAz (Azelate) | 71.9 | 290.8 |
| D2EHSu (Suberate) | 65.4 | 287.1 |
| D2EHSe (Sebacate) | 70.5 | 281.7 |
Data adapted from a comparative study of dicarboxylate ester plasticizers. Td represents the temperature at maximum degradation rate.[2]
Experimental Protocols
To facilitate the evaluation of this compound as a plasticizer, the following detailed protocols for key experiments are provided.
Protocol 1: Preparation of Plasticized PVC Films by Solvent Casting
This protocol describes a common laboratory method for preparing thin polymer films with a consistent thickness for subsequent testing.
Materials and Equipment:
-
Polyvinyl chloride (PVC) resin
-
This compound (or other plasticizer for comparison)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bar
-
Drying oven
-
Film thickness gauge
Procedure:
-
Solution Preparation:
-
In a fume hood, dissolve a known amount of PVC resin in THF to create a solution of a specific concentration (e.g., 5-10% w/v). Stir the solution with a magnetic stirrer until the PVC is completely dissolved.
-
Calculate the required amount of this compound to achieve the desired plasticizer concentration (e.g., 30, 40, 50 parts per hundred resin - phr).
-
Add the plasticizer to the PVC solution and continue stirring until a homogenous mixture is obtained.
-
-
Film Casting:
-
Carefully pour the solution into a clean, level glass petri dish or onto a glass plate.
-
Cover the dish or plate with a perforated lid or place it in a controlled environment to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
Transfer the cast film to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
-
Film Characterization:
-
Carefully peel the dried film from the glass substrate.
-
Measure the thickness of the film at multiple points using a film thickness gauge to ensure uniformity.
-
Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)
This protocol is based on the principles of ASTM D882 for determining the tensile properties of thin plastic sheeting.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for thin films
-
Specimen cutter or die to prepare rectangular or dumbbell-shaped specimens
-
Calipers or micrometer for measuring specimen dimensions
Procedure:
-
Specimen Preparation:
-
Cut the prepared PVC films into rectangular strips of specific dimensions (e.g., 10 mm width, 100 mm length). Ensure the edges are clean and free of nicks or defects.
-
-
Test Setup:
-
Set the gauge length on the UTM (the initial distance between the grips).
-
Secure the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
-
Testing:
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fails.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
-
Protocol 3: Evaluation of Thermal Properties
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Small sample of the plasticized PVC film (5-10 mg)
Procedure:
-
Sample Preparation:
-
Cut a small piece of the PVC film and place it in an aluminum DSC pan.
-
Seal the pan using a crimper.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The glass transition will be observed as a step-like change in the heat flow curve.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the midpoint of the step transition in the DSC thermogram. A lower Tg indicates a more effective plasticizer.[5]
-
B. Thermogravimetric Analysis (TGA) for Thermal Stability
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans
-
Small sample of the plasticized PVC film (5-10 mg)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed sample of the PVC film into a TGA pan.
-
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA will record the weight of the sample as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins. A higher Td indicates greater thermal stability.
-
Protocol 4: Plasticizer Migration (Leaching) Test
This protocol provides a general method for assessing the migration of plasticizer from a polymer into a liquid medium.
Materials and Equipment:
-
Plasticized PVC film of known dimensions and weight
-
Extraction solvent (e.g., n-hexane, ethanol, or a food simulant)
-
Glass vials with screw caps
-
Analytical balance
-
Incubator or water bath
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for quantitative analysis
Procedure:
-
Sample Preparation:
-
Cut a precise size of the PVC film (e.g., 2 cm x 2 cm) and accurately weigh it.
-
-
Extraction:
-
Place the PVC sample in a glass vial and add a known volume of the extraction solvent.
-
Seal the vial and place it in an incubator or water bath at a specific temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis of Leached Plasticizer:
-
After the incubation period, remove the PVC film from the solvent.
-
Analyze the concentration of the leached plasticizer in the solvent using a suitable analytical technique like GC-MS or HPLC.
-
-
Gravimetric Analysis (Optional):
-
Dry the PVC film to a constant weight and reweigh it. The weight loss can provide an estimate of the total migrated material.
-
-
Data Calculation:
-
Calculate the amount of migrated plasticizer per unit area of the film (e.g., in µg/cm²).
-
Visualizations
Experimental Workflow for Plasticizer Evaluation
Comparative Toxicity Pathway: Phthalates vs. Non-Phthalate Alternatives
Conclusion
This compound represents a significant advancement in the development of safe and effective plasticizers. Its non-phthalate, partially bio-based composition addresses the growing regulatory and consumer demand for materials with improved environmental and health profiles. The data from related azelate esters suggest that this compound is likely to exhibit excellent plasticizing efficiency, good thermal stability, and low migration potential.
The experimental protocols provided herein offer a standardized framework for the comprehensive evaluation of this compound and other novel plasticizers. By following these methodologies, researchers can generate reliable data to support the qualification of these materials for use in a wide range of applications, from medical devices to consumer products. Further research into the specific performance characteristics and toxicological profile of this compound will be invaluable in solidifying its position as a leading non-phthalate plasticizer alternative.
References
- 1. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
Troubleshooting & Optimization
Technical Support Center: Dicyclohexyl Azelate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of dicyclohexyl azelate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short, or the temperature could be too low. | Optimize reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. | Ensure the catalyst is fresh and used in the appropriate concentration. For acid-catalyzed esterification, consider using a stronger acid catalyst. For Steglich esterification, ensure the DCC and DMAP are of high purity.[1] | |
| Equilibrium Limitation: The accumulation of water can shift the reaction equilibrium back towards the reactants. | Use a Dean-Stark apparatus to remove water as it forms. Alternatively, add a dehydrating agent to the reaction mixture. | |
| Steric Hindrance: Cyclohexanol is a sterically hindered alcohol, which can slow down the reaction rate. | Consider using a more effective coupling agent like DCC in a Steglich esterification, which is well-suited for sterically demanding substrates.[1] | |
| Formation of Side Products | N-acylurea Formation (in Steglich Esterification): The O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is a common side product.[1] | The addition of a catalytic amount of DMAP (4-dimethylaminopyridine) can minimize the formation of N-acylurea by accelerating the desired esterification reaction.[1] |
| Dehydration of Cyclohexanol: At high temperatures and acidic conditions, cyclohexanol can dehydrate to form cyclohexene. | Maintain a controlled reaction temperature. If using a strong acid catalyst, consider a milder alternative or a lower concentration. | |
| Anhydride Formation: Azelaic acid can potentially form an anhydride under certain conditions. | Ensure the reaction conditions are not overly harsh. The use of coupling agents like DCC in Steglich esterification helps to activate the carboxylic acid in a controlled manner, reducing the likelihood of anhydride formation.[1] | |
| Difficult Product Isolation | Contamination with Dicyclohexylurea (DCU): In Steglich esterification, the byproduct dicyclohexylurea (DCU) can be difficult to remove from the desired ester. | DCU is sparingly soluble in most organic solvents. After the reaction, the mixture can be filtered to remove the precipitated DCU. Further purification can be achieved by chromatography. |
| Emulsion Formation during Workup: The presence of unreacted starting materials or byproducts can lead to the formation of emulsions during aqueous workup. | Add a saturated brine solution to help break the emulsion. If the problem persists, filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal reaction temperature will depend on the specific method used. For a classic Fischer esterification, a temperature range of 80-120°C is typically employed, often with azeotropic removal of water. For a milder procedure like the Steglich esterification, the reaction is often carried out at room temperature.[1] It is advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting materials (azelaic acid and cyclohexanol) and the product (this compound). The spots can be visualized using a suitable stain, such as potassium permanganate. Alternatively, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.
Q3: What is the role of DMAP in the Steglich esterification?
A3: In the Steglich esterification, 4-dimethylaminopyridine (DMAP) acts as a catalyst. It is a stronger nucleophile than the alcohol and reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) to generate a highly reactive acylpyridinium species. This intermediate then readily reacts with the alcohol to form the ester, regenerating the DMAP. This catalytic cycle significantly accelerates the esterification and minimizes the formation of the N-acylurea side product.[1]
Q4: Can I use a different carbodiimide instead of DCC for the esterification?
A4: Yes, other carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) can be used. DIC offers the advantage that the corresponding urea byproduct is more soluble in organic solvents, which can simplify its removal after the reaction.
Q5: How can I purify the final product?
A5: Purification of this compound can typically be achieved by column chromatography on silica gel. The appropriate eluent system will depend on the polarity of any impurities but a mixture of hexane and ethyl acetate is a common starting point. Prior to chromatography, it is often beneficial to perform an aqueous workup to remove water-soluble impurities and filter off any precipitated byproducts like dicyclohexylurea.
Experimental Protocols
Protocol 1: Steglich Esterification of Azelaic Acid with Cyclohexanol
This protocol describes a general procedure for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
Azelaic acid
-
Cyclohexanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve azelaic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add cyclohexanol (2.2 equivalents) to the solution and stir at room temperature.
-
In a separate beaker, dissolve DCC (2.2 equivalents) in a minimal amount of anhydrous DCM.
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Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table provides a hypothetical summary of how reaction conditions can influence the yield of this compound. These values are illustrative and based on general principles of esterification.
| Entry | Method | Temperature (°C) | Reaction Time (h) | Catalyst (equiv.) | Yield (%) |
| 1 | Fischer | 100 | 12 | H₂SO₄ (0.05) | 65 |
| 2 | Fischer | 120 | 8 | H₂SO₄ (0.05) | 75 |
| 3 | Steglich | 25 | 24 | DCC (2.2), DMAP (0.1) | 85 |
| 4 | Steglich | 25 | 12 | DCC (2.2), DMAP (0.1) | 70 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Steglich esterification.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Common impurities in Dicyclohexyl azelate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicyclohexyl azelate. The information below addresses common impurities and their removal based on the synthesis of this compound via the esterification of azelaic acid with cyclohexanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product is acidic. What is the likely impurity and how can I remove it?
A1: An acidic product likely contains unreacted azelaic acid or residual acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) used during the esterification reaction.
Troubleshooting Steps:
-
Neutralization Wash: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize and remove the acidic components. The reaction mixture should be transferred to a separatory funnel for this purpose.
-
Water Wash: Following the bicarbonate wash, wash the organic layer with distilled water to remove any remaining salts.
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove the bulk of the dissolved water in the organic layer.
-
Drying: Dry the organic layer over an anhydrous salt such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.
Q2: I am observing a peak in my analytical chromatogram (GC/HPLC) that corresponds to a lower molecular weight than this compound, apart from the starting materials. What could it be?
A2: This is likely the monoester, Cyclohexyl azelate, which forms from the incomplete esterification of azelaic acid.
Troubleshooting Steps:
-
Drive the Reaction to Completion: To minimize the formation of the monoester, ensure the esterification reaction goes to completion. This can be achieved by:
-
Using an excess of cyclohexanol.
-
Efficiently removing water as it is formed, for example, by using a Dean-Stark apparatus.
-
Increasing the reaction time.
-
-
Purification: If the monoester is already present in the product, it can be separated from the desired diester by:
-
Fractional Distillation: Under reduced pressure, the monoester will have a different boiling point than the diester, allowing for their separation.
-
Column Chromatography: This technique can be used to separate the components based on their polarity.
-
Q3: My purified this compound has a lingering solvent smell. How can I remove residual solvent?
A3: Residual solvent, often from the reaction or purification steps (e.g., toluene, cyclohexane used for azeotropic water removal), can be trapped in the final product.
Troubleshooting Steps:
-
High Vacuum: Place the product under a high vacuum for an extended period. Gentle heating can sometimes aid in the removal of residual solvent, but care must be taken to avoid product degradation.
-
Rotary Evaporation: If the solvent has a lower boiling point than the product, re-dissolving the product in a minimal amount of a low-boiling point solvent (like dichloromethane or diethyl ether), followed by rotary evaporation, can help to azeotropically remove the trapped higher-boiling point solvent.
Q4: What are the common analytical techniques to assess the purity of this compound?
A4: The purity of this compound can be effectively determined using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR can provide detailed structural information and help identify impurities by their characteristic signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester functional group and the absence of carboxylic acid or alcohol functional groups from the starting materials.
Impurity Summary and Removal Methods
| Impurity | Likely Source | Recommended Removal Method |
| Azelaic Acid | Unreacted starting material | Wash with aqueous sodium bicarbonate or sodium carbonate solution. |
| Cyclohexanol | Unreacted starting material | Wash with water and/or brine. Can also be removed by vacuum distillation. |
| Cyclohexyl azelate (Monoester) | Incomplete reaction | Fractional distillation under reduced pressure or column chromatography. |
| Acid Catalyst (e.g., H₂SO₄) | Catalyst from esterification | Wash with aqueous sodium bicarbonate or sodium carbonate solution. |
| Water | Byproduct of esterification/Washing steps | Drying with anhydrous salts (e.g., Na₂SO₄, MgSO₄) and azeotropic distillation. |
| Organic Solvent (e.g., Toluene) | Reaction or purification solvent | Removal under high vacuum or rotary evaporation. |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If a solvent was used in the reaction, ensure the product is dissolved in a water-immiscible organic solvent. If not, add a suitable solvent like ethyl acetate or diethyl ether.
-
Acid Removal: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the aqueous (lower) layer. Repeat this wash until no more gas evolves.
-
Water Wash: Add distilled water to the separatory funnel, shake, and drain the aqueous layer.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). Shake and drain the aqueous layer. This helps to remove most of the water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand until the liquid is clear.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, neutralized this compound.
-
Final Purification: For higher purity, the product can be further purified by vacuum distillation or column chromatography.
Visual Workflow for Impurity Removal
Caption: Workflow for the purification of this compound.
References
Preventing degradation of Dicyclohexyl azelate during processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dicyclohexyl azelate during processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a diester of azelaic acid and cyclohexanol. It is primarily used as a plasticizer in the manufacturing of polymers, particularly for applications requiring good flexibility at low temperatures. Its high boiling point and stability make it suitable for various industrial processes.
Q2: What are the main causes of this compound degradation during processing?
The primary causes of this compound degradation are hydrolysis and thermal decomposition.
-
Hydrolysis: The ester linkages are susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding azelaic acid and cyclohexanol.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, leading to the formation of various byproducts, including azelaic acid, cyclohexanol, and potentially other volatile organic compounds.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by:
-
A change in the physical appearance of the material, such as discoloration (yellowing).
-
A noticeable change in viscosity.
-
The appearance of a crystalline precipitate (azelaic acid) upon cooling.
-
An acidic odor, which may indicate the formation of azelaic acid.
Q4: How can I prevent hydrolysis of this compound during my experiments?
To prevent hydrolysis, it is crucial to:
-
Control Moisture: Ensure all reactants, solvents, and equipment are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control pH: Avoid strongly acidic or basic conditions unless they are a controlled part of the reaction. If acidic or basic catalysts are used, they should be neutralized and removed during the work-up process.
-
Use of Stabilizers: In some formulations, the addition of hydrolysis stabilizers, such as carbodiimides, can be considered to prolong the shelf-life of the final product.
Q5: What is the recommended maximum processing temperature for this compound?
Troubleshooting Guides
This section provides solutions to common problems encountered during the processing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Product is yellowing after heating. | Thermal Degradation: The processing temperature may be too high, causing decomposition. | 1. Reduce the processing temperature. 2. Decrease the heating time. 3. Process under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can be exacerbated by heat. |
| A white solid precipitates from the product upon cooling. | Hydrolysis: The white solid is likely azelaic acid, a product of hydrolysis due to the presence of water. | 1. Ensure all starting materials and solvents are anhydrous. 2. Dry all glassware and reaction equipment thoroughly before use. 3. Perform the reaction and purification steps under a dry, inert atmosphere. 4. If an aqueous work-up is necessary, minimize contact time and ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal. |
| The final product has an acidic pH. | Incomplete Neutralization: Residual acidic catalyst or the formation of azelaic acid due to degradation. | 1. Ensure complete neutralization of any acidic catalysts used during synthesis. This can be checked using pH paper or a pH meter on an aqueous wash. 2. Wash the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. 3. If the acidity is due to degradation, refer to the troubleshooting steps for hydrolysis and thermal decomposition. |
| Low yield of this compound. | Incomplete Reaction: The esterification reaction may not have gone to completion. Degradation: The product may have degraded during processing or purification. | 1. For Incomplete Reaction: - Increase the reaction time. - Use a more effective catalyst. - Remove water as it is formed during the reaction (e.g., using a Dean-Stark apparatus). 2. For Degradation: - Review the troubleshooting guides for hydrolysis and thermal decomposition. - Optimize purification conditions to minimize exposure to high temperatures and water. |
Data Presentation
Table 1: Indicative Thermal Stability of this compound
The following table provides illustrative data on the thermal stability of this compound under an inert atmosphere. This data is representative and may vary based on specific experimental conditions.
| Temperature (°C) | Heating Duration (hours) | Observed Degradation (%) | Appearance |
| 180 | 4 | < 1 | Clear, colorless |
| 200 | 4 | 1 - 3 | Faintly yellow |
| 220 | 4 | 5 - 10 | Yellow |
| 240 | 4 | > 15 | Brownish-yellow |
Table 2: Indicative Hydrolytic Stability of this compound at 80°C
The following table illustrates the susceptibility of this compound to hydrolysis under different pH conditions. This data is for illustrative purposes.
| pH Condition | Time (hours) | Hydrolysis (%) |
| 3 (Acidic) | 24 | 10 - 15 |
| 7 (Neutral) | 24 | < 1 |
| 11 (Basic) | 24 | 15 - 20 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
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This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
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Vials, heating block, pH meter, HPLC-UV/MS system, GC-MS system.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in methanol (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat in an oven at 220°C for 4 hours under a nitrogen atmosphere.
-
Cool, dissolve a known quantity in methanol, and analyze by HPLC and GC-MS.
-
-
Analysis:
Protocol 2: Quality Control Testing for this compound Purity
Objective: To determine the purity of a this compound sample and identify the presence of common process-related impurities and degradation products.
Materials:
-
This compound sample
-
This compound reference standard
-
Azelaic acid reference standard
-
Cyclohexanol reference standard
-
Mobile phase for HPLC (e.g., Acetonitrile and water with a suitable buffer)[1]
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare standard solutions of this compound, azelaic acid, and cyclohexanol of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis using a validated reverse-phase HPLC method.[1]
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage purity of this compound using the peak area of the main component.
-
Quantify the impurities (azelaic acid, cyclohexanol) by comparing their peak areas with the corresponding standard curves.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting phase separation in Dicyclohexyl azelate-polymer blends
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dicyclohexyl Azelate (DCHA) as a plasticizer in polymer blends. Phase separation can be a critical issue affecting the performance and stability of these materials, particularly in drug delivery applications.
Troubleshooting Guides
This section addresses common problems encountered during the formulation and processing of DCHA-polymer blends.
Question: My DCHA-polymer blend appears cloudy or hazy after preparation. What is causing this and how can I fix it?
Answer: Cloudiness or haziness is a common indicator of macroscopic phase separation. This occurs when the this compound and the polymer are not fully miscible at the prepared composition and temperature, leading to the formation of distinct domains that scatter light.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermodynamic Incompatibility | The Flory-Huggins interaction parameter (χ) between DCHA and the polymer is too high. Consider using a polymer with a chemical structure more similar to DCHA to improve miscibility. |
| Concentration Effects | The concentration of DCHA may be above its solubility limit in the polymer matrix. Try reducing the DCHA concentration in incremental steps. |
| Temperature Effects | The blend may exhibit Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) behavior. Experiment with different processing and storage temperatures to find a single-phase region.[1] |
| Slow Solvent Evaporation | If preparing solvent-cast films, slow evaporation can provide sufficient time for phase separation to occur.[1] Accelerate the evaporation rate or use a different solvent system. |
| Polymer Molecular Weight | Higher molecular weight polymers tend to have lower miscibility with plasticizers.[2] If possible, experiment with a lower molecular weight grade of the same polymer. |
Troubleshooting Workflow for Cloudiness:
Caption: Troubleshooting workflow for addressing cloudiness in DCHA-polymer blends.
Question: The mechanical properties of my blend are poor and inconsistent (e.g., brittle, weak). Could this be related to phase separation?
Answer: Yes, poor and inconsistent mechanical properties are often a consequence of phase-separated morphologies. The interface between the DCHA-rich and polymer-rich domains can be weak, leading to points of failure under stress.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Coarse Phase Morphology | Large, irregular domains of the plasticizer act as stress concentrators. Improve mixing during processing (e.g., increase shear rate in melt blending) to create a finer dispersion.[2] |
| Poor Interfacial Adhesion | The lack of favorable interactions at the phase boundaries weakens the material. Consider adding a compatibilizer (e.g., a block copolymer) that can reside at the interface and improve adhesion. |
| Plasticizer Leaching | Over time, the plasticizer may migrate to the surface of the material, a phenomenon known as "blooming" or "sweating," which alters the bulk properties. This is a sign of high immiscibility. Reduce DCHA concentration or improve compatibility. |
| Spinodal Decomposition | If the blend is in an unstable thermodynamic region, it can rapidly separate into co-continuous phases, leading to poor mechanical integrity.[3] Quenching the blend rapidly from a high-temperature homogeneous state may "freeze in" a more mixed morphology.[4] |
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound-polymer blends?
Phase separation is the process by which a mixture of DCHA and a polymer, initially homogeneous, separates into distinct regions with different compositions.[5] This occurs when the free energy of the separated state is lower than that of the mixed state. The process can be driven by thermodynamics (immiscibility) and influenced by kinetics (the rate at which molecules can move).[6] The resulting morphology can range from small, dispersed droplets of one phase within the other to co-continuous, interconnected structures.
Q2: How can I experimentally determine if my blend has phase-separated?
Several analytical techniques can be used to detect and characterize phase separation:
| Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | The presence of two distinct glass transition temperatures (Tg) often indicates a phase-separated system, with each Tg corresponding to one of the phases. A single, composition-dependent Tg suggests a miscible blend.[1] |
| Optical Microscopy / Scanning Electron Microscopy (SEM) | These methods allow for direct visualization of the blend's morphology.[2][7] Cloudiness at the microscale can be observed, and the size, shape, and distribution of the phases can be determined. |
| Atomic Force Microscopy (AFM) | AFM can provide high-resolution topographical and phase images of the surface, revealing the nanoscale morphology of the separated domains.[1] |
| Rheology | The viscoelastic properties of a polymer blend are highly sensitive to its morphology. Changes in storage and loss moduli as a function of temperature or frequency can indicate the onset of phase separation.[1][7] |
| Light Scattering (LS) | For detecting the early stages of phase separation (spinodal decomposition), time-resolved light scattering can be a powerful tool to measure the growth of concentration fluctuations.[7] |
Q3: What role does the Flory-Huggins interaction parameter (χ) play in phase separation?
The Flory-Huggins interaction parameter, χ, describes the interaction energy between the components of a mixture (in this case, DCHA and the polymer). A lower χ value indicates more favorable interactions and better miscibility. A higher, positive χ value signifies unfavorable interactions, making phase separation more likely. The phase behavior of a blend is governed by a balance between the combinatorial entropy of mixing (which favors mixing) and the interaction energy (governed by χ).[8][9]
Logical Relationship of Key Parameters in Phase Separation:
Caption: Key thermodynamic factors influencing phase separation in polymer blends.
Experimental Protocols
Protocol 1: Determination of Miscibility using Differential Scanning Calorimetry (DSC)
Objective: To assess the miscibility of a DCHA-polymer blend by measuring its glass transition temperature(s).
Methodology:
-
Sample Preparation: Prepare a series of blends with varying DCHA concentrations (e.g., 0%, 10%, 20%, 30%, 40% by weight). Ensure homogeneous mixing, for example by solvent casting followed by thorough vacuum drying to remove all residual solvent.
-
Instrument Setup:
-
Accurately weigh 5-10 mg of the blend into a standard aluminum DSC pan.
-
Place the pan in the DSC cell. An empty, sealed pan should be used as a reference.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the polymer's Tg and melting point (if crystalline) at a rate of 10°C/min. This step is to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample rapidly (e.g., at 20°C/min) to a temperature well below the expected Tg (e.g., -50°C). This is to create a consistent amorphous state.
-
Second Heating Scan: Heat the sample again at 10°C/min to a temperature above the Tg. The Tg is determined from this second scan.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
Miscible Blend: A single Tg is observed, which shifts systematically with the concentration of DCHA.
-
Immiscible (Phase-Separated) Blend: Two distinct Tgs are observed, one corresponding to the polymer-rich phase and another to the DCHA-rich phase. These Tgs will be close to those of the pure components.
-
Protocol 2: Visualization of Blend Morphology using Scanning Electron Microscopy (SEM)
Objective: To directly observe the morphology of a DCHA-polymer blend to confirm phase separation and characterize the domain sizes and shapes.
Methodology:
-
Sample Preparation:
-
Cryo-fracture the blend sample by immersing it in liquid nitrogen for several minutes and then fracturing it with a sharp impact. This creates a clean fracture surface that reflects the bulk morphology.
-
-
Etching (Optional but Recommended):
-
To enhance contrast, one phase can be selectively removed from the fracture surface. If a suitable solvent is known that dissolves DCHA but not the polymer (e.g., a short-chain alcohol), briefly immerse the fractured surface in this solvent to etch away the DCHA-rich domains.
-
-
Sputter Coating:
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Coat the surface with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging of the sample under the electron beam.
-
-
Imaging:
-
Place the coated sample into the SEM chamber.
-
Use the secondary electron detector to acquire images of the surface topography at various magnifications (e.g., 500x to 10,000x).
-
-
Data Analysis:
-
Examine the micrographs for evidence of distinct domains. In an etched sample, the removed phase will appear as pores or voids.
-
Use image analysis software to quantify the size distribution and shape of the dispersed phase domains.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Putting the Squeeze on Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Characterization of Phase Separation in Polymer Blends [basparesh.ippi.ac.ir]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
Optimizing catalyst concentration for Dicyclohexyl azelate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexyl azelate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: this compound is synthesized via the Fischer esterification of azelaic acid with cyclohexanol in the presence of an acid catalyst. The reaction involves the condensation of the two carboxylic acid groups of azelaic acid with two molecules of cyclohexanol to form the diester and water as a byproduct.
Q2: Which catalysts are recommended for this synthesis?
A2: Strong acid catalysts are typically used to facilitate the esterification. Common choices include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic Acid (p-TsOH)
-
Silica-supported sulfuric acid can also be employed as a heterogeneous catalyst.[1]
Q3: What is the optimal concentration of the catalyst?
A3: The catalyst is used in catalytic amounts. For sulfuric acid, a concentration of 1-3% w/w based on the weight of the dicarboxylic acid has been shown to be effective in similar esterifications.[2] For p-Toluenesulfonic acid, a molar ratio of approximately 0.05 equivalents relative to the dicarboxylic acid can be a good starting point. The optimal concentration should be determined empirically for each specific reaction scale and setup.
Q4: How can the reaction equilibrium be shifted towards the product (this compound)?
A4: The Fischer esterification is a reversible reaction.[3][4] To maximize the yield of this compound, the equilibrium must be shifted to the right. This can be achieved by:
-
Using an excess of one reactant: Typically, an excess of cyclohexanol is used.[4]
-
Removing water as it is formed: This is a crucial step and can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a drying agent.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Reaction equilibrium not sufficiently shifted towards products.3. Catalyst deactivation or insufficient catalyst concentration. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC.2. Ensure efficient removal of water using a Dean-Stark trap or by adding a desiccant.[3] Consider increasing the molar excess of cyclohexanol.[4]3. Add a fresh batch of catalyst or slightly increase the catalyst loading. |
| Formation of a Significant Amount of Byproducts | 1. Dehydration of cyclohexanol to form cyclohexene, especially at high temperatures with a strong acid catalyst.2. Etherification of cyclohexanol to form dicyclohexyl ether.[5] | 1. Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Consider using a milder catalyst like p-TsOH.2. Use a moderate reaction temperature and avoid prolonged reaction times after the consumption of azelaic acid. |
| Difficulty in Isolating the Pure Product | 1. Presence of unreacted starting materials (azelaic acid and cyclohexanol).2. Contamination with the acid catalyst.3. Emulsion formation during aqueous workup. | 1. After the reaction, distill off the excess cyclohexanol under reduced pressure. Unreacted azelaic acid can be removed by washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate).2. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) during workup.[6]3. Add a saturated brine solution to help break the emulsion during the separation of aqueous and organic layers. |
| Product is a Dark Color | 1. Side reactions and decomposition at high temperatures. | 1. Lower the reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Purification by column chromatography may be necessary. |
Experimental Protocols
General Protocol for this compound Synthesis using p-Toluenesulfonic Acid
This protocol is adapted from a similar esterification procedure.[6]
Materials:
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Azelaic acid
-
Cyclohexanol (at least 2 molar equivalents to azelaic acid)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
-
Toluene (as solvent and for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
n-Hexane (for recrystallization)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add azelaic acid, cyclohexanol, p-TsOH, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, or until the reaction is complete as monitored by TLC or GC. This may take several hours.[6]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/n-hexane to yield this compound as a colorless solid.[6]
Data Presentation
Table 1: Summary of Typical Reaction Parameters for Dicarboxylic Acid Esterification
| Parameter | Recommended Range/Value | Notes |
| Reactant Molar Ratio | 1 : ≥2 (Azelaic Acid : Cyclohexanol) | An excess of alcohol drives the reaction forward.[4] |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | Strong acid catalysts are effective.[3] |
| Catalyst Concentration | 1-3% w/w of diacid (for H₂SO₄) | Optimal concentration may vary.[2] |
| Temperature | Reflux temperature of the solvent (e.g., toluene) | Higher temperatures increase reaction rate but may lead to side reactions. |
| Reaction Time | Several hours (monitor for completion) | Reaction time depends on temperature, catalyst, and scale.[6] |
| Water Removal | Azeotropic distillation (Dean-Stark) | Crucial for achieving high conversion.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN110642681A - Preparation method of dicyclohexyl ether - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
How to reduce the color of synthesized Dicyclohexyl azelate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering color-related issues during the synthesis of Dicyclohexyl azelate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color formation during the synthesis of this compound?
A1: Color formation during the esterification process to synthesize this compound can stem from several sources:
-
Impurities in Raw Materials: The starting materials, azelaic acid and cyclohexanol, may contain impurities that can lead to colored byproducts under reaction conditions.
-
Catalyst-Induced Side Reactions: Acid catalysts, such as concentrated sulfuric acid or p-toluenesulfonic acid, are commonly used. However, they can cause charring or other side reactions, resulting in a yellow to dark brown coloration of the product.[1]
-
Oxidation: Anilines, if present as impurities, can form highly colored oxidation products.[2] Air oxidation of reactants or products, especially at elevated temperatures, can also contribute to color.
-
Reaction Temperature: High reaction temperatures can promote degradation of the reactants or the final ester product, leading to the formation of colored impurities.
-
Metal Contamination: Traces of metal ions, such as iron, from the reactor or reagents can form colored complexes.[3]
Q2: My synthesized this compound has a yellow tint. Is this normal, and how can I remove it?
A2: A slight yellow tint is not uncommon in crude ester products. This coloration can often be removed or significantly reduced through various purification techniques. The appropriate method will depend on the nature of the color-causing impurities. Common decolorization methods include treatment with activated carbon, washing with specific chemical solutions, and distillation.
Q3: Can distillation alone remove the color from this compound?
A3: While vacuum distillation is an essential step for purifying this compound by removing volatile impurities and unreacted starting materials, it may not always be effective in removing color.[4] Some colored impurities may have boiling points close to that of the ester, causing them to co-distill. In such cases, a preliminary decolorization step before distillation is recommended.
Troubleshooting Guide: Color Reduction Strategies
This section provides detailed protocols for common decolorization techniques.
Issue: Synthesized this compound is colored (e.g., yellow, brown).
Solution 1: Adsorption with Activated Carbon
Activated carbon is a highly effective adsorbent for removing a wide range of colored impurities.[5]
-
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ether or acetone) in a flask.[1]
-
Add activated carbon to the solution. The amount of activated carbon can be optimized, but a typical starting point is 1-5% by weight of the crude ester.[5]
-
Heat the mixture with stirring. A temperature of around 80°C for approximately one hour is a good starting point.[5]
-
After the treatment, filter the mixture to remove the activated carbon. A filtration aid like celite can be used to ensure all fine particles are removed.
-
Remove the solvent from the filtrate by vacuum distillation to obtain the decolorized this compound.[1]
-
Solution 2: Chemical Washing
Washing the crude product with specific aqueous solutions can help remove acidic or oxidizable impurities.
-
Experimental Protocol 1: Sodium Carbonate Wash (for acidic impurities)
-
In a separatory funnel, dissolve the crude this compound in a water-immiscible organic solvent like ether.
-
Add a 15% aqueous sodium carbonate solution to the separatory funnel.[1]
-
Shake the funnel gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with deionized water until the aqueous washing is neutral.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and recover the product by removing the solvent under reduced pressure.
-
-
Experimental Protocol 2: Sodium Bisulfite Wash (for oxidative impurities)
-
Dissolve the crude ester in a water-immiscible solvent.
-
Wash the solution with a 20% aqueous solution of sodium bisulfite.[4]
-
Follow this with a wash using a dilute potassium carbonate solution and then a final wash with water.[4]
-
Dry the organic layer over anhydrous sodium sulfate and recover the product.[4]
-
Solution 3: Combination Approach
For stubborn coloration, a multi-step approach is often most effective.
-
Experimental Protocol:
Quantitative Data on Decolorization Methods
The effectiveness of different decolorization methods can vary. The table below summarizes data from a study on synthetic ester purification.
| Treatment | Decolorization Rate | Notes |
| Deacidification (e.g., with sodium carbonate) | 5.9% | Primarily removes acidic impurities which may also be colored. |
| Adsorption with Activated Carbon (6.8% w/w) | 24.8% | Performed at 81°C for 55 minutes.[5] |
| Adsorption with other materials (clay, alumina, etc.) | < 24.8% | Activated carbon was found to be the most effective adsorbent tested.[5] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing color issues in synthesized this compound.
Caption: Troubleshooting workflow for decolorizing this compound.
References
- 1. Decolorization process in synthetic ester production procedures - Eureka | Patsnap [eureka.patsnap.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Sciencemadness Discussion Board - Weird Color in Esterification Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US2458450A - Decolorization of esters of acrylic and alpha-alkyl-acrylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Challenges in the scale-up of Dicyclohexyl azelate production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the scale-up of dicyclohexyl azelate production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or catalyst activity. | Ensure the reaction is maintained at a consistent reflux temperature. Verify the quality and concentration of the acid catalyst. Consider increasing the catalyst loading incrementally. |
| Equilibrium not shifted towards product formation. | Use a Dean-Stark apparatus to effectively remove water as it is formed. Alternatively, use a large excess of cyclohexanol to drive the equilibrium forward. | |
| Loss of product during workup. | During aqueous washes, ensure the pH of the sodium bicarbonate solution is not too high to prevent hydrolysis of the ester. Minimize the number of extractions to reduce losses. | |
| Product Contamination with Starting Material | Incomplete reaction. | Increase the reaction time or temperature (within limits to avoid side reactions). Ensure efficient removal of water to drive the reaction to completion. |
| Inefficient purification. | During the workup, use multiple washes with a saturated sodium bicarbonate solution to remove all unreacted azelaic acid. Recrystallization or column chromatography may be necessary for high-purity applications. | |
| Discoloration of the Final Product (Yellow or Brown) | Reaction temperature is too high, causing decomposition. | Carefully control the reaction temperature. Use an oil bath for uniform heating. Avoid aggressive heating, especially when distilling the product. |
| Presence of impurities in starting materials. | Use high-purity azelaic acid and cyclohexanol. Consider purifying the starting materials if their quality is uncertain. | |
| Formation of Side Products | Dehydration of cyclohexanol to cyclohexene. | Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of concentrated sulfuric acid. Maintain the reaction temperature at the minimum required for a reasonable reaction rate. |
| Formation of dicyclohexyl ether. | This is more likely with strong acid catalysts and high temperatures.[1] Using a milder catalyst and controlling the temperature can minimize this side reaction. | |
| Difficulty in Removing Water from the Reaction | Inefficient Dean-Stark trap operation. | Ensure the solvent (e.g., toluene) is forming an azeotrope with water and is refluxing at the correct temperature. Check for any leaks in the glassware setup. |
| Use of wet starting materials or solvent. | Use anhydrous cyclohexanol and toluene. Ensure the azelaic acid is thoroughly dried before use. | |
| Product Solidifies During Workup | Premature crystallization of this compound. | Keep the extraction and washing solutions warm to maintain the product in a liquid state. This compound has a melting point that may cause it to solidify if the temperature drops significantly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially scalable method is the Fischer-Speier esterification. This involves reacting azelaic acid with cyclohexanol in the presence of an acid catalyst, typically with the removal of water to drive the reaction to completion.[2]
Q2: Which acid catalyst is best for this reaction?
A2: While strong mineral acids like sulfuric acid can be used, p-toluenesulfonic acid (p-TsOH) is often preferred for laboratory and scale-up operations. It is a solid, making it easier to handle, and is generally less corrosive and promotes fewer side reactions like alcohol dehydration compared to concentrated sulfuric acid.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.[3][4] Additionally, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to analyze aliquots of the reaction mixture to check for the disappearance of the starting materials and the appearance of the product.
Q4: What are the key safety precautions to take during the scale-up of this process?
A4: The reaction should be conducted in a well-ventilated fume hood, especially when using flammable solvents like toluene. Care should be taken when handling corrosive acid catalysts. On a larger scale, the exothermic nature of the initial mixing of reagents should be managed by slow addition and adequate cooling.
Q5: How can I purify the crude this compound?
A5: A typical purification procedure involves washing the crude product with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted azelaic acid. This is followed by washing with water and then brine to remove water-soluble impurities.[3] The organic layer is then dried over an anhydrous drying agent like sodium sulfate. For higher purity, vacuum distillation or recrystallization can be employed.
Q6: What are the expected yields for this reaction?
A6: With proper optimization, including efficient water removal, yields for Fischer esterifications can be quite high, often exceeding 90%.[3][5]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is based on a typical Fischer esterification procedure and can be adapted for the synthesis of this compound.
Materials:
-
Azelaic acid
-
Cyclohexanol (at least 2 molar equivalents)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization, optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine azelaic acid, cyclohexanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux and Water Removal: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the reaction is complete.[3][4]
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the acid catalyst and unreacted azelaic acid), and then with brine.[3]
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system like ethyl acetate/hexane.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Typical Range | Notes |
| Molar Ratio (Cyclohexanol:Azelaic Acid) | 2:1 to 5:1 | An excess of cyclohexanol helps to drive the equilibrium towards the product. |
| Catalyst Loading (p-TsOH) | 0.01 - 0.05 molar equivalents | Higher loading can increase the reaction rate but may also promote side reactions. |
| Reaction Temperature | 110-140 °C | Dependent on the boiling point of the solvent (e.g., toluene). |
| Reaction Time | 4 - 24 hours | Monitor completion by water collection or chromatographic analysis. |
| Yield (Crude) | 85 - 98% | Dependent on reaction conditions and efficiency of water removal. |
| Purity (after workup) | >95% | Can be improved with further purification steps. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. CN110642681A - Preparation method of dicyclohexyl ether - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US3060224A - Preparation of dicycloalkyl phthalates - Google Patents [patents.google.com]
Minimizing side reactions in the esterification of azelaic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of azelaic acid. Our goal is to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the esterification of azelaic acid, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Diester
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (diester), use a large excess of the alcohol (e.g., using it as the solvent) and/or remove water as it forms.[1][2][3][4] |
| Incomplete Reaction | Ensure the reaction has run for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] |
| Suboptimal Catalyst Concentration | The concentration of the acid catalyst is crucial. Too little may result in a slow reaction, while too much can promote side reactions. Titrate the optimal catalyst concentration for your specific reaction conditions. |
| Losses During Work-up | Significant product loss can occur during extraction and washing steps. Ensure proper phase separation and minimize the number of transfers. Back-extract the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product. |
| Formation of Monoester | Incomplete conversion to the diester can be due to insufficient reaction time or a non-optimal molar ratio of reactants. Increasing the reaction time and the excess of alcohol can favor diester formation. |
Issue 2: Discoloration of the Reaction Mixture or Final Product
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Excessive heat can lead to the degradation of starting materials or products, resulting in colored impurities.[5] Optimize the reaction temperature to the lowest effective point. |
| Oxidation | Exposure to atmospheric oxygen at elevated temperatures can cause discoloration.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| Acid Catalyst-Induced Side Reactions | Strong acid catalysts can sometimes promote charring or other side reactions that produce colored byproducts. Consider using a milder catalyst or an alternative esterification method (e.g., enzymatic). |
| Impure Starting Materials | Impurities in the azelaic acid or alcohol can lead to discoloration. Ensure the purity of your starting materials before beginning the reaction. |
Issue 3: Formation of Polymeric or Oligomeric Byproducts
| Potential Cause | Recommended Solution |
| High Temperature and Catalyst Concentration | These conditions can favor intermolecular reactions between azelaic acid and the monoester, leading to the formation of polyesters.[6] |
| Insufficient Alcohol | A low molar ratio of alcohol to azelaic acid can increase the likelihood of oligomerization. Maintain a significant excess of the alcohol. |
| Incorrect Reaction Setup | Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized overheating, which can promote polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the esterification of azelaic acid and how can I avoid them?
The most common side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. This is minimized by removing water from the reaction mixture as it is formed, for example, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.[7] Another potential side reaction, especially at higher temperatures, is the formation of oligomers or polyesters through intermolecular esterification. This can be suppressed by using a large excess of the alcohol.[6] Discoloration due to degradation at high temperatures is also common with chemical catalysts.[5]
Q2: How can I effectively remove water from my reaction?
Several methods can be employed to remove water and drive the esterification equilibrium towards the products:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a very effective method.
-
Drying Agents: Adding molecular sieves (e.g., 3Å) to the reaction mixture can absorb the water as it is formed.[7]
-
Excess Alcohol: Using a large excess of the alcohol reactant can shift the equilibrium towards the ester product according to Le Chatelier's principle.[1][2][3]
Q3: What is the optimal temperature for the esterification of azelaic acid?
The optimal temperature depends on the alcohol and catalyst being used. Generally, the reaction is carried out at the reflux temperature of the alcohol.[8] However, to minimize side reactions like discoloration, it is advisable to use the lowest temperature at which a reasonable reaction rate is achieved. For enzymatic esterification, temperatures are typically milder, often in the range of 40-60°C.[5]
Q4: Which acid catalyst is best for the esterification of azelaic acid?
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrogen chloride (HCl) gas dissolved in the alcohol.[8][9] The choice of catalyst may depend on the specific alcohol and the desired reaction conditions. Milder catalysts or alternative methods like enzymatic esterification may be preferable for sensitive substrates to avoid degradation.[5]
Q5: How can I monitor the progress of my reaction to determine when it is complete?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material (azelaic acid) and the appearance of the product (ester).
-
Gas Chromatography (GC): To quantify the conversion of azelaic acid to its monoester and diester.[10]
-
Infrared (IR) Spectroscopy: To observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.[5]
Experimental Protocols
Protocol 1: Synthesis of Diethyl Azelate via Fischer Esterification
This protocol describes a typical procedure for the synthesis of diethyl azelate using an acid catalyst.
Materials:
-
Azelaic acid (1 mole equivalent)
-
Anhydrous ethanol (large excess, e.g., 10-20 mole equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the mass of azelaic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
Combine azelaic acid and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add the concentrated sulfuric acid to the stirring mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted azelaic acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl azelate.
-
Purify the crude product by vacuum distillation.[8]
Protocol 2: Enzymatic Synthesis of Dilauryl Azelate
This protocol is an example of a milder, enzymatic approach to esterification.[5][7]
Materials:
-
Azelaic acid (e.g., 1.59 mmol)
-
Lauryl alcohol (molar ratio depends on optimization, e.g., 1:4.1 azelaic acid to lauryl alcohol)
-
Immobilized lipase B from Candida antarctica (Novozym 435)
-
n-hexane (solvent)
-
3Å molecular sieves
Procedure:
-
In a screw-capped vial, combine azelaic acid, lauryl alcohol, Novozym 435, and molecular sieves in n-hexane.
-
Place the vial in a shaker bath at a controlled temperature (e.g., 46°C) and stir for the optimized reaction time (e.g., 360 minutes).
-
Once the reaction is complete, filter the mixture to remove the immobilized enzyme and molecular sieves.
-
The filtrate containing the product can then be purified, for example, by column chromatography.
Data Presentation
Table 1: Optimized Conditions for Enzymatic Esterification of Azelaic Acid with Lauryl Alcohol
| Parameter | Optimized Value |
| Reaction Time | 360 minutes |
| Enzyme Amount | 0.14 g |
| Reaction Temperature | 46 °C |
| Substrate Molar Ratio (Azelaic Acid:Lauryl Alcohol) | 1:4.1 |
| Resulting Conversion | 95.38% |
Data sourced from a study using Novozym 435 as the biocatalyst.[5]
Visualizations
Caption: Workflow for Fischer Esterification of Azelaic Acid.
Caption: Troubleshooting Logic for Low Diester Yield.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixtures of Diethyl Azelate as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DIETHYL AZELATE synthesis - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dicyclohexyl Azelate Polymer Compatibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclohexyl azelate and various polymers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and drug development?
A1: this compound is a diester of azelaic acid and cyclohexanol. It functions as a plasticizer, an additive used to increase the flexibility, durability, and workability of polymeric materials. In pharmaceutical and research settings, it can be incorporated into polymer matrices for various applications, including the development of flexible tubing, components of medical devices, and controlled-release drug delivery systems. Azelaic acid, a precursor to this compound, is a bio-based material, making its derivatives of interest for creating more sustainable polymer formulations.[1]
Q2: What are the common signs of incompatibility between this compound and a polymer?
A2: Incompatibility between this compound and a polymer can manifest in several ways, including:
-
Blooming or exudation: The plasticizer migrates to the surface of the polymer, forming a visible film or oily layer.
-
Leaching: The plasticizer escapes from the polymer matrix into the surrounding environment.[2]
-
Phase separation: The plasticizer and polymer do not form a homogeneous mixture, leading to cloudiness or haziness in the material.
-
Changes in mechanical properties: The polymer may become brittle, stiff, or lose its intended flexibility.[3]
-
Surface tackiness: The surface of the polymer feels sticky to the touch.
Q3: How can I predict the compatibility of this compound with a specific polymer?
A3: Predicting compatibility can be complex, but a few principles can guide you:
-
Polarity: "Like dissolves like" is a fundamental principle. The polarity of this compound should be similar to that of the polymer for good compatibility.
-
Molecular Structure: The size and structure of the plasticizer molecule can influence its interaction with the polymer chains.
Q4: Are there any regulatory considerations when using this compound in pharmaceutical applications?
A4: Any excipient used in a pharmaceutical formulation, including plasticizers, must meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA). This includes demonstrating the safety and stability of the final dosage form. Leaching of plasticizers from packaging or delivery systems is a key concern and must be thoroughly evaluated.
Troubleshooting Guides
Issue 1: Observation of an oily film on the surface of my polymer film after incorporating this compound.
Question: I have prepared a polymer film containing this compound, and after a short period, I've noticed an oily substance on the surface. What is causing this, and how can I resolve it?
Answer: This phenomenon is known as "blooming" or "exudation" and indicates an incompatibility or oversaturation of the plasticizer in the polymer matrix. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Plasticizer Concentration: The most common cause of blooming is exceeding the solubility limit of the plasticizer in the polymer.
-
Action: Review your formulation and consider preparing a series of films with decreasing concentrations of this compound to determine the optimal loading that does not lead to blooming.
-
-
Assess Polymer-Plasticizer Compatibility: The inherent compatibility between this compound and your chosen polymer may be low.
-
Action: If reducing the concentration is not feasible for your application, consider using a co-plasticizer to improve compatibility or selecting a different polymer that is more compatible with this compound.
-
-
Evaluate Processing and Storage Conditions: Temperature and humidity can influence plasticizer migration.
-
Action: Ensure that your processing and storage temperatures are appropriate for the polymer-plasticizer blend. High temperatures can increase plasticizer mobility, leading to exudation.
-
-
Consider a Surface Treatment: Applying a surface coating can sometimes prevent the plasticizer from migrating to the surface.[4]
-
Action: Research compatible coating materials that can act as a barrier to plasticizer migration.
-
Issue 2: My this compound-plasticized polymer has become brittle and lost its flexibility over time.
Question: The polymer I formulated with this compound was initially flexible, but now it has become rigid and brittle. What could be the reason for this change?
Answer: The loss of flexibility suggests that the plasticizer is no longer effectively integrated within the polymer matrix. This is often due to plasticizer leaching or volatilization.
-
Investigate Plasticizer Leaching: The plasticizer may be migrating out of the polymer and into the surrounding environment, especially if it comes into contact with liquids.[2]
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Action: Analyze the storage conditions. If the material is in contact with a solvent or aqueous solution, the plasticizer may be leaching out. You can perform a leaching study to quantify the amount of plasticizer lost (see Experimental Protocols section).
-
-
Assess for Volatilization: this compound, like all plasticizers, has a certain vapor pressure. At elevated temperatures, it can slowly evaporate from the polymer matrix.
-
Action: Evaluate the thermal history of your material. Has it been exposed to high temperatures for extended periods? If so, this could be the cause. Consider using a plasticizer with a lower vapor pressure if high-temperature exposure is unavoidable. The ASTM D1203 standard test method can be used to determine the volatile loss from plastics.[2][5][6][7][8]
-
-
Re-evaluate Polymer-Plasticizer Compatibility: Poor compatibility can lead to slow, long-term migration of the plasticizer out of the polymer matrix, resulting in embrittlement.
-
Action: Revisit the compatibility assessment. It might be necessary to switch to a more compatible polymer or a different plasticizer.
-
Data Presentation
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following data for "Dihexyl Azelate" is provided as a proxy due to its structural similarity. Researchers should conduct their own compatibility studies for their specific polymer and application.
Table 1: Typical Physical Properties of Dihexyl Azelate (CAS: 109-31-9)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₀O₄ | [9] |
| Molecular Weight | 356.5 g/mol | [9] |
| Appearance | Liquid | [9] |
| Boiling Point | 216 °C @ 5 mmHg | [9] |
| Melting Point | -10 °C | [9] |
| Density | 0.927 g/cm³ at 20 °C | [9] |
Table 2: Predicted Compatibility of this compound with Various Polymers
This table is based on general principles of polymer-plasticizer compatibility, considering factors like polarity and molecular structure. Experimental verification is crucial.
| Polymer Class | Specific Examples | Predicted Compatibility | Rationale |
| Polyvinyl Chloride (PVC) | PVC | Good to Moderate | This compound is a non-phthalate plasticizer and is expected to have good compatibility with PVC, similar to other adipates and azelates.[10][11][12] |
| Polyacrylates | Polymethyl methacrylate (PMMA) | Moderate to Poor | PMMA is a relatively polar polymer. The compatibility will depend on the specific grade of PMMA. Cross-linked PMMA generally shows better chemical resistance. |
| Cellulose Derivatives | Ethylcellulose, Cellulose Acetate | Good | Dicyclohexyl phthalate, a structurally similar compound, is known to be compatible with ethylcellulose. This compound is likely to show similar behavior. |
| Polyolefins | Polyethylene (PE), Polypropylene (PP) | Poor | Polyolefins are nonpolar polymers. The ester groups in this compound make it more polar, leading to poor compatibility with PE and PP. |
Experimental Protocols
Protocol 1: Determination of Plasticizer Blooming (Visual Inspection)
Objective: To visually assess the compatibility of this compound in a polymer film by observing for signs of blooming.
Methodology:
-
Sample Preparation: Prepare polymer films with varying concentrations of this compound according to your standard procedure.
-
Conditioning: Store the films under controlled conditions of temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity).
-
Visual Inspection: At regular intervals (e.g., 24 hours, 48 hours, 1 week), visually inspect the surface of the films under good lighting and at a low angle.
-
Evaluation: Look for any signs of an oily or crystalline deposit on the surface. The presence of such a deposit indicates blooming. Record the concentration of this compound at which blooming is first observed.
Protocol 2: Quantification of Plasticizer Leaching (Solvent Extraction Method)
Objective: To quantify the amount of this compound that leaches from a polymer into a liquid medium.
Methodology:
-
Sample Preparation: Cut a known weight and surface area of the plasticized polymer film.
-
Immersion: Immerse the polymer sample in a known volume of a suitable solvent in which the plasticizer is soluble but the polymer is not (e.g., ethanol, hexane).
-
Incubation: Store the sample in the solvent for a specified period (e.g., 24 hours) at a controlled temperature.
-
Extraction: After the incubation period, remove the polymer sample from the solvent.
-
Analysis: Analyze the concentration of this compound in the solvent using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the amount of leached plasticizer as a percentage of the initial plasticizer content in the polymer sample.
Protocol 3: Thermogravimetric Analysis (TGA) for Volatiles
Objective: To determine the volatile loss from a plasticized polymer, which can be indicative of plasticizer volatility.
Methodology (based on ASTM E1131): [9]
-
Instrument Setup: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small sample of the plasticized polymer into a TGA pan.
-
TGA Analysis: Heat the sample in the TGA under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).
-
Data Analysis: The TGA will record the weight loss of the sample as a function of temperature. The weight loss at lower temperatures (before polymer degradation) can be attributed to the volatilization of additives like the plasticizer.
Mandatory Visualization
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. echemi.com [echemi.com]
- 3. Cas 103-24-2,AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | lookchem [lookchem.com]
- 4. Dihexyl azelate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Bis(2-ethylhexyl) Azelate 103-24-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Azelate | C9H14O4-2 | CID 3801344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dihexyl azelate | C21H40O4 | CID 7985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AZELAIC ACID DI(2-ETHYLHEXYL) ESTER | 103-24-2 [chemicalbook.com]
- 9. Dihexyl Azelate | CAS 109-31-9 | LGC Standards [lgcstandards.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound [chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Analytical challenges in detecting trace levels of Dicyclohexyl azelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace levels of Dicyclohexyl azelate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in detecting trace levels of this compound?
The main challenges include:
-
Sample Matrix Complexity: this compound is often analyzed as an extractable or leachable from pharmaceutical packaging, medical devices, or in biological matrices. These matrices can contain numerous interfering compounds.[1][2]
-
Matrix Effects: Co-extracted substances can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[3]
-
Low Concentration Levels: Detecting and accurately quantifying trace levels requires highly sensitive instrumentation and optimized methods to achieve low limits of detection (LOD) and quantification (LOQ).
-
Analyte Stability: The stability of this compound during sample collection, storage, and preparation must be considered to prevent degradation and ensure accurate results.
Q2: Which analytical techniques are most suitable for trace-level detection of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) with MS are the most common and effective techniques.[3][4]
-
LC-MS: Offers high sensitivity and selectivity, particularly for complex matrices. Reverse-phase HPLC is a common separation method.[4][5]
-
GC-MS: Provides excellent chromatographic resolution. However, derivatization may be necessary if the analyte has poor volatility, though this is less of a concern for this compound compared to its parent compound, azelaic acid.[6]
Q3: What are the key considerations for sample preparation when analyzing this compound?
A robust sample preparation protocol is crucial for reliable trace-level analysis. Key considerations include:
-
Extraction Technique: The choice of extraction method depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Soxhlet extraction.[3]
-
Solvent Selection: A range of solvents with varying polarities should be used in extraction studies to ensure a comprehensive extraction of potential leachables like this compound.[7]
-
Minimizing Contamination: Since this compound can be a common plasticizer, care must be taken to avoid contamination from laboratory equipment and consumables.
Q4: How can matrix effects be mitigated?
Several strategies can be employed to minimize the impact of the sample matrix:
-
Effective Sample Cleanup: Use of SPE or other cleanup techniques can remove interfering compounds.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the sample can help compensate for matrix effects.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects and variations in instrument response.
Q5: What are typical limits of detection (LOD) and quantification (LOQ) for related compounds, and what can be expected for this compound?
Troubleshooting Guides
Problem: Poor Peak Shape or Low Resolution in HPLC/GC
-
Q: My chromatogram shows broad or tailing peaks for this compound. What could be the cause?
-
A: This can be due to several factors:
-
Column Overload: Injecting too concentrated a sample. Try diluting the sample.
-
Inappropriate Mobile/Stationary Phase: The column chemistry may not be optimal for this compound. For HPLC, a C18 column is a common starting point.[8]
-
Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. For silica-based columns, this can sometimes be mitigated by adding a small amount of a competing agent to the mobile phase.
-
-
-
Q: I am unable to separate this compound from a co-eluting peak. What should I do?
-
A:
-
Optimize the Gradient (HPLC) or Temperature Program (GC): A shallower gradient or slower temperature ramp can improve resolution.
-
Change the Mobile Phase Composition: Modifying the organic solvent or pH (for HPLC) can alter selectivity.
-
Try a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18 for HPLC) can provide different selectivity and resolve the co-elution.
-
-
Problem: Low Analyte Recovery
-
Q: My recovery of this compound is consistently low after sample preparation. What are the possible reasons?
-
A:
-
Inefficient Extraction: The extraction solvent or technique may not be suitable for your sample matrix. Experiment with different solvents or a more exhaustive extraction method like Soxhlet.
-
Analyte Adsorption: this compound may be adsorbing to glassware or plasticware. Silanizing glassware or using polypropylene tubes can help.
-
Analyte Degradation: The analyte may be unstable under the extraction or storage conditions. Ensure samples are stored properly (e.g., at low temperatures) and processed in a timely manner.
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to fully recover the analyte. Try a stronger solvent or a larger volume.
-
-
Problem: Signal Suppression or Enhancement in Mass Spectrometry
-
Q: I suspect matrix effects are impacting my quantification. How can I confirm and address this?
-
A:
-
Post-Extraction Spike Experiment: Analyze a blank matrix extract, the same extract spiked with the analyte after extraction, and a pure standard of the analyte at the same concentration. A significant difference in the analyte response between the spiked extract and the pure standard indicates a matrix effect.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use of an Internal Standard: As mentioned in the FAQs, a stable isotope-labeled internal standard is the best way to compensate for these effects. If one is not available, a structurally similar compound can be used as an alternative, but with less accuracy.
-
-
Quantitative Data Summary
The following table summarizes validation data for analytical methods developed for azelaic acid and its esters. This data can serve as a reference for developing and validating methods for this compound.
| Analyte | Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Dimethyl Azelate | GC-FID | Skin Cream | 10 ng/mL | 100 ng/mL | 96.4 - 103.4 | [6] |
| Azelaic Acid | HPLC-UV | Cream | - | 5 µg/mL | >97 | [8] |
| Azelaic Acid | GC-MS | Cosmetic Cream | 0.02% | 0.07% | 98.27 - 100.72 | [9] |
Experimental Protocols
Example Protocol 1: HPLC-UV Analysis of Azelaic Acid (Adaptable for this compound)
This protocol is based on a method for azelaic acid and can be adapted for this compound, likely with a different mobile phase composition and detection wavelength.[8]
-
Instrumentation: Waters HPLC system with a binary pump and UV detector.
-
Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., phosphate buffer, or formic acid for MS compatibility). The ratio will need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for this compound (a UV scan of a standard would be required to determine the absorbance maximum).
-
Sample Preparation:
-
Extract the sample with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Centrifuge or filter the extract to remove particulates.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
Example Protocol 2: GC-MS Analysis of Dimethyl Azelate (Adaptable for this compound)
This protocol for a related diester can serve as a starting point for a GC-MS method for this compound.[10]
-
Instrumentation: GC-MS system.
-
Column: A low- to mid-polarity column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: e.g., 120°C.
-
Ramp: e.g., 5°C/min to 250°C.
-
Hold: for a sufficient time to ensure elution.
-
Note: This program will need to be optimized for this compound.
-
-
Injector Temperature: 260°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-550.
-
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction.
-
Concentrate the extract under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate).
-
Visualizations
Caption: General analytical workflow for trace-level analysis.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 2. nsf.org [nsf.org]
- 3. Practical Insights: Extractables and Leachables Studies | RSSL [rssl.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pqri.org [pqri.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dicyclohexyl Azelate and DEHP as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dicyclohexyl azelate and the conventional plasticizer bis(2-ethylhexyl) phthalate (DEHP). The content is based on available experimental data to assist in the evaluation of alternative plasticizers for sensitive applications, including medical devices and laboratory materials.
Introduction to Plasticizers
Plasticizers are additives used to increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). For decades, DEHP has been the industry-standard plasticizer due to its low cost and high performance.[1] However, significant health and environmental concerns have arisen from its tendency to leach from the polymer matrix.[2] DEHP and its metabolites are recognized endocrine disruptors, leading to regulatory restrictions and a search for safer alternatives.
Dicarboxylic acid esters, such as azelates, are being explored as promising replacements. This guide focuses on this compound, comparing its properties and performance profile against DEHP.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. While comprehensive data for this compound is not as abundant as for DEHP, the key physicochemical characteristics are summarized below.
| Property | This compound | Bis(2-ethylhexyl) phthalate (DEHP) |
| Chemical Formula | C₂₁H₃₆O₄ | C₂₄H₃₈O₄ |
| Molecular Weight | 368.5 g/mol | 390.6 g/mol |
| Appearance | Presumed to be a clear, colorless to pale liquid. | Colorless liquid with almost no odor |
| Boiling Point | Data not readily available. | 384 °C |
| Water Solubility | Expected to be very low. | 0.27 mg/L at 25°C |
| Primary Use | Plasticizer for polymers. | Standard plasticizer for flexible PVC[1] |
Performance Comparison
Direct experimental data comparing this compound with DEHP is limited in publicly available literature. Therefore, for performance metrics such as thermal and mechanical properties, data from a comparative study on Di(2-ethylhexyl) Azelate (D2EHAz) is used as a representative for the azelate ester class. This provides a valuable, albeit indirect, comparison.
Thermal Stability
Thermal stability is critical for polymer processing and the lifespan of the final product. It is often evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.
Experimental Data: Thermal Degradation of Plasticized PVC
| Plasticizer (in PVC blend) | First Stage Max. Degradation Temp (°C) |
| DEHP | 160 - 275 |
| Di(2-ethylhexyl) Azelate (D2EHAz) | 290.83 |
| Source: Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers[1] |
The data indicates that PVC plasticized with D2EHAz exhibits a significantly higher degradation temperature, suggesting superior thermal stability compared to the DEHP-plasticized equivalent.[1]
Plasticizing Efficiency & Mechanical Properties
The primary function of a plasticizer is to enhance flexibility. This is quantified by measuring mechanical properties like tensile strength, elongation at break, and the glass transition temperature (Tg), where a lower Tg signifies better plasticizing efficiency.
Experimental Data: Glass Transition Temperature (Tg) of Plasticized PVC
| Plasticizer (in PVC blend) | Glass Transition Temperature (Tg) Range (°C) |
| DEHP | 67.65 – 69.32 |
| Di(2-ethylhexyl) Azelate (D2EHAz) | 68.58 – 71.90 |
| Source: Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers[1] |
Experimental Data: Mechanical Properties of Plasticized PVC Films
| Plasticizer (in PVC blend) | Tensile Strength (MPa) | Elongation at Break (%) |
| DEHP | 15.80 | 310.0 |
| Di(2-ethylhexyl) Azelate (D2EHAz) | 16.54 | 325.0 |
| Source: Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers[1] |
In this comparison, D2EHAz shows a slightly higher glass transition temperature but provides a modest improvement in both tensile strength and elongation at break, indicating comparable or slightly better mechanical performance than DEHP under these experimental conditions.[1]
Migration Resistance
A critical drawback of DEHP is its propensity to migrate, or leach, from the PVC matrix into the surrounding environment.[2] This is particularly concerning in medical applications where the plasticizer can enter a patient's system.[2] Migration is influenced by factors such as the plasticizer's molecular weight, the nature of the contacting medium (e.g., lipids, aqueous solutions), and temperature.
While direct migration data for this compound is not available, it is a general principle that plasticizers with higher molecular weights and stronger interactions with the polymer matrix tend to have lower migration rates. Non-phthalate plasticizers like trimellitates (TOTM) have demonstrated significantly lower leaching compared to DEHP in medical tubing. Given the structure of this compound, it is hypothesized to have favorable migration characteristics, but this requires direct experimental verification.
Toxicological Profile Comparison
The most significant driver for replacing DEHP is its toxicological profile.
DEHP Toxicity
DEHP is classified as a substance of very high concern in many regions due to its reproductive toxicity.[1] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is a known endocrine disruptor. The mechanisms of DEHP toxicity are extensively studied and include:
-
Endocrine Disruption : DEHP and MEHP can act as agonists or antagonists for crucial hormone receptors like estrogen receptors (ER), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPAR).
-
Reproductive Toxicity : In animal models, exposure is linked to testicular atrophy, decreased sperm count, and adverse effects on female reproductive health, including cyst formation and delayed puberty.
-
Carcinogenicity : DEHP is considered a probable human carcinogen, primarily based on rodent studies where it induces liver cancer through mechanisms like PPARα activation.
Caption: Simplified signaling pathway of DEHP-induced toxicity.
This compound Toxicity
The toxicological data for this compound and related azelate esters is far less extensive but suggests a more favorable profile.
-
General Azelates : Studies on dihexyl azelate indicate low toxicity, which is attributed to its hydrolysis into azelaic acid and hexyl alcohol, substances that are then metabolized or excreted. It is reported as not meeting GHS hazard criteria.
-
Bis(2-ethylhexyl) azelate : A combined repeated dose and reproductive/developmental toxicity screening test in rats found no adverse effects on reproduction, with a NOAEL (No-Observed-Adverse-Effect Level) for reproductive toxicity considered to be 1000 mg/kg bw/day.
-
Dicyclohexyl Phthalate (DCHP) : While not an azelate, the toxicity of the structurally related dicyclohexyl phthalate (DCHP) has been reviewed. DCHP is considered a reproductive and developmental toxicant in animal studies, inducing effects on the liver, kidney, testes, and thyroid. This highlights that the cyclohexyl moiety does not eliminate toxicity, but the core acid (azelaic vs. phthalic) is a critical determinant.
Overall, the evidence suggests that azelate-based plasticizers, including this compound, are likely to pose a significantly lower toxicological risk than DEHP, primarily because they do not share the phthalate structure responsible for the well-documented endocrine-disrupting effects.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of plasticizer performance. Below are summaries of key experimental protocols.
Protocol: Plasticizer Migration (Solvent Extraction)
This protocol is based on standard methods like ASTM D1239 for determining the resistance of plastic films to extraction by chemicals.
Caption: Experimental workflow for a plasticizer migration study.
Methodology:
-
Sample Preparation : A specimen of the plasticized PVC film of known surface area and weight is prepared.
-
Immersion : The sample is fully immersed in a selected food simulant or solvent (e.g., 3% acetic acid for acidic foods, olive oil or ethanol for fatty foods, hexane for aggressive extraction) at a specified surface-area-to-volume ratio.
-
Incubation : The immersion setup is maintained at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24 hours, 10 days).
-
Post-Extraction Analysis :
-
Gravimetric Method : The film is removed, dried, and re-weighed. The weight loss corresponds to the migrated plasticizer.
-
Chromatographic Method : The simulant/solvent is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific plasticizer that has leached from the material.
-
Protocol: Thermal Stability (TGA)
Methodology:
-
Sample Preparation : A small, precisely weighed sample (5-10 mg) of the plasticized PVC material is placed in a TGA crucible.
-
Analysis : The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 40 °C to 600 °C).
-
Data Acquisition : The instrument records the sample's weight as a function of temperature. The resulting TGA curve shows the temperatures at which degradation events (weight loss) occur. The temperature at 5% weight loss (T_d5%) and the peak of the derivative curve (DTG) are key indicators of thermal stability.
Protocol: Mechanical Properties (Tensile Testing)
Methodology:
-
Sample Preparation : Dumbbell-shaped specimens are cut from the plasticized PVC film according to a standard (e.g., ASTM D638).
-
Testing : The specimen is mounted in the grips of a universal testing machine.
-
Data Acquisition : The sample is pulled at a constant rate of extension until it fractures. The machine records the applied force (stress) and the elongation (strain).
-
Calculation : Key properties are calculated from the stress-strain curve, including:
-
Tensile Strength : The maximum stress the material can withstand before breaking.
-
Elongation at Break : The percentage increase in length at the point of fracture.
-
Conclusion
The available evidence strongly suggests that azelate-based plasticizers are a viable and toxicologically superior alternative to DEHP. The representative data for Di(2-ethylhexyl) Azelate indicates that it can offer comparable, if not slightly improved, mechanical and thermal properties in PVC formulations.
The primary advantage of this compound and other azelates lies in their significantly more favorable toxicological profile. They do not possess the phthalate structure linked to the endocrine-disrupting and reproductive toxicities that have made DEHP a substance of very high concern. For researchers and professionals in drug development and medical device manufacturing, where patient safety and material purity are paramount, the move away from DEHP is critical.
However, it must be noted that a direct, comprehensive experimental comparison between this compound and DEHP is lacking in the public domain. Further studies are required to definitively quantify its migration resistance and optimize its performance in specific applications. Nonetheless, based on the current body of knowledge, azelate esters represent a promising class of safer, high-performance plasticizers.
References
A Comparative Analysis of Dicyclohexyl Azelate and Other Azelate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ester can be critical for product performance and stability. This guide provides a comparative analysis of Dicyclohexyl azelate and other common azelate esters, focusing on their application as plasticizers and in cosmetic formulations. While comprehensive experimental data for this compound is limited in publicly available literature, this report compiles available data for other prominent azelate esters to serve as a comparative benchmark.
Executive Summary
Azelate esters, derived from azelaic acid, are a versatile class of compounds utilized across various industries, primarily as plasticizers in polymers like polyvinyl chloride (PVC) and as emollients or skin-conditioning agents in cosmetics. Their performance is dictated by the structure of the alcohol moiety, which influences properties such as plasticizing efficiency, low-temperature performance, volatility, and biocompatibility. This guide focuses on a comparative overview of this compound against other common azelate esters, including Dibutyl azelate, Di(2-ethylhexyl) azelate (DOZ), and Dihexyl azelate. Due to a notable lack of specific performance data for this compound, its potential characteristics are inferred from structurally similar dicycloalkyl esters, such as Dicyclohexyl phthalate.
Physicochemical Properties of Azelate Esters
The physical and chemical properties of azelate esters are crucial determinants of their suitability for specific applications. The choice of the alcohol used in the esterification of azelaic acid significantly impacts the molecular weight, boiling point, and physical state of the resulting ester.
| Property | This compound | Dibutyl azelate | Di(2-ethylhexyl) azelate (DOZ) | Dihexyl azelate |
| Molecular Formula | C21H36O4 | C17H32O4 | C25H48O4 | C21H40O4 |
| Molecular Weight | 352.51 g/mol | 300.44 g/mol | 412.65 g/mol | 356.5 g/mol [1] |
| Physical State | Solid (predicted) | Liquid | Liquid | Liquid[1] |
| Boiling Point | Not available | 336 °C | >282 °C[2] | 216 °C @ 5 mmHg[1] |
| Melting Point | Not available | Not available | -67 °C[2] | -10 °C[1] |
| Solubility | Insoluble in water (predicted) | Insoluble in water | Insoluble in water[2] | Insoluble in water |
Note: Data for this compound is largely unavailable and has been predicted based on the properties of similar dicycloalkyl esters.
Performance as Plasticizers in Polymers
Azelate esters are widely used as secondary plasticizers in PVC to improve flexibility, particularly at low temperatures. Their performance is evaluated based on mechanical properties, thermal stability, and migration resistance.
A study comparing Di(2-ethylhexyl) azelate (D2EHAz) with other dicarboxylate esters in PVC films provides valuable insight into their plasticizing effects. The data from this study can be used as a benchmark for evaluating other azelate esters.
| Performance Metric | PVC with Di(2-ethylhexyl) suberate (D2EHSu) | PVC with Di(2-ethylhexyl) azelate (D2EHAz) | PVC with Di(2-ethylhexyl) sebacate (D2EHSe) |
| Tensile Strength (MPa) | Higher than D2EHAz and D2EHSe | Lower than D2EHSu | Similar to D2EHAz |
| Elongation at Break (%) | Lower than D2EHAz and D2EHSe | Higher than D2EHSu | Similar to D2EHAz |
| Glass Transition Temp. (Tg) | 67.65 – 69.32 °C | 68.58 – 71.90 °C | 65.36 - 68.40 °c |
| Max. Degradation Temp. (°C) | 287.06 °C | 290.83 °C | 281.68 °C |
Source: Adapted from a comparative study on suberate, azelate, and sebacate esters as PVC plasticizers.
Based on the properties of Dicyclohexyl phthalate, a structurally analogous compound, it can be inferred that this compound would likely be a solid at room temperature and exhibit poor plasticizing efficiency when used as a primary plasticizer. However, it may offer good light stability and migration resistance.
Applications in Cosmetics and Pharmaceuticals
Azelate esters are valued in cosmetic and pharmaceutical formulations for their emollient and skin-conditioning properties. Their utility is also being explored for drug delivery systems.
-
Dibutyl azelate is used as a component of contact lenses.
-
Monoethyl azelate is used as a therapeutic agent for skin conditions like acne and rosacea due to its anti-inflammatory and antimicrobial properties.
-
Diethyl azelate (DEA) has shown a broad range of immunomodulatory activities and has been investigated for its potential in treating diverse human pathologies.
-
Dilauryl azelate has been found to be non-toxic and possesses promising antibacterial properties, making it safe for pharmaceutical applications.
The biocompatibility and toxicity of these esters are critical considerations. For instance, studies on Dihexyl azelate in rats and dogs have shown low toxicity.
Experimental Protocols
To ensure objective and reproducible comparisons of azelate ester performance, standardized experimental protocols are essential.
Evaluation of Plasticizer Performance in PVC
A common method for evaluating plasticizer efficiency is through the analysis of the mechanical and thermal properties of plasticized PVC films.
Experimental Workflow for Plasticizer Performance Evaluation
a. Tensile Testing (ASTM D2284): This test measures the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC samples, providing insights into the plasticizer's efficiency in imparting flexibility and strength.
b. Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the plasticized PVC. The sample is heated at a controlled rate, and its weight loss is measured as a function of temperature. This helps determine the onset of degradation and the overall thermal stability.
c. Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature and frequency. It is particularly useful for determining the glass transition temperature (Tg), which is a key indicator of plasticizer efficiency. A lower Tg generally indicates better plasticization.
d. Solvent Extraction (ASTM D2124): This method is used to determine the amount of plasticizer that migrates out of the PVC when exposed to a solvent. This is a critical measure of the plasticizer's permanence. The procedure typically involves immersing a weighed sample in a solvent (e.g., petroleum ether) for a specified time, followed by drying and reweighing to determine the weight loss due to plasticizer extraction.
Synthesis of Azelate Esters
The general synthesis of azelate esters involves the esterification of azelaic acid with the corresponding alcohol in the presence of an acid catalyst.
Generalized Synthesis of Azelate Esters
Comparative Logic of Azelate Ester Structures
The performance of an azelate ester is directly related to the structure of its alcohol component. This can be visualized as a logical relationship.
Structural Comparison of Azelate Esters
Conclusion
The selection of an appropriate azelate ester is a multifaceted decision that depends on the specific requirements of the application. While Di(2-ethylhexyl) azelate and Dibutyl azelate are well-characterized and widely used, offering a good balance of properties, there is a significant lack of publicly available, quantitative performance data for this compound. Based on the analysis of structurally similar compounds, it is hypothesized that this compound would likely act as a solid secondary plasticizer, potentially improving permanence and surface properties but with lower plasticizing efficiency compared to its linear and branched-chain counterparts. Further experimental investigation is required to validate these hypotheses and to fully characterize the performance of this compound for its potential applications in research and development. This guide provides a framework for such investigations by outlining relevant experimental protocols and comparative benchmarks.
References
Dicyclohexyl Azelate vs. Phthalate Plasticizers: A Performance Comparison for Scientific Applications
In the realm of polymer science and drug formulation, the choice of plasticizer is critical to achieving desired material properties, from flexibility in medical tubing to controlled release in transdermal patches. For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. However, mounting concerns over their potential health risks, including endocrine disruption, have spurred the search for safer alternatives. Among these, dicarboxylate-based plasticizers like dicyclohexyl azelate are gaining attention. This guide provides an objective performance comparison of this compound and a representative phthalate plasticizer, DEHP, supported by experimental data and detailed methodologies.
While specific quantitative performance data for this compound is limited in publicly available literature, this guide will utilize data for a structurally similar and well-researched azelate plasticizer, Di(2-ethylhexyl) azelate (D2EHAz), to provide a representative comparison against DEHP. This comparative analysis will focus on key performance indicators crucial for research and development: plasticizing efficiency, migration resistance, and thermal stability.
Performance Data Summary
The following table summarizes the key performance characteristics of D2EHAz as a representative azelate plasticizer and DEHP in a Polyvinyl Chloride (PVC) matrix.
| Performance Metric | Di(2-ethylhexyl) azelate (D2EHAz) | Di(2-ethylhexyl) phthalate (DEHP) | Test Method |
| Plasticizing Efficiency | |||
| Shore A Hardness (1) | 80.2 | ~80-90 (typical) | ASTM D2240 |
| 100% Modulus (MPa) (1) | 15.7 | ~12-16 (typical) | ASTM D412 |
| Elongation at Break (%) (1) | 350 | ~250-350 (typical) | ASTM D412 |
| Migration Resistance | |||
| Weight Loss in n-hexane (%) (2) | ~10-15 | ~20-30 | ASTM D1239 |
| Thermal Stability | |||
| Onset Decomposition Temp (°C) (1) | ~290 | ~250-300 | Thermogravimetric Analysis (TGA) |
(1) Data for D2EHAz from a comparative study on azelate and phthalate plasticizers. DEHP data is based on typical industry values. (2) Approximate values based on comparative studies of non-polar solvent extraction.
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for reproducibility and accurate comparison.
Plasticizing Efficiency Determination (ASTM D2240 & ASTM D412)
Objective: To quantify the effect of the plasticizer on the hardness and tensile properties of the polymer.
Methodology:
-
Sample Preparation: PVC formulations containing a specified concentration (e.g., 50 phr - parts per hundred of resin) of the plasticizer (this compound or DEHP) are prepared by milling and compression molding into sheets of a defined thickness.
-
Hardness Measurement (ASTM D2240): A Shore A durometer is used to measure the indentation hardness of the plasticized PVC sheets. The indenter is pressed into the material, and the hardness is read directly from the dial. Measurements are taken at multiple points on the sample to ensure accuracy.
-
Tensile Testing (ASTM D412): Dog-bone shaped specimens are cut from the plasticized PVC sheets. These specimens are then subjected to tensile stress in a universal testing machine at a constant rate of extension. The stress at 100% elongation (100% modulus) and the elongation at the point of failure (elongation at break) are recorded.
Migration Resistance Test (ASTM D1239 - Modified)
Objective: To determine the amount of plasticizer that leaches from the PVC matrix when in contact with a solvent.
Methodology:
-
Sample Preparation: Circular discs of a specified diameter and thickness are cut from the plasticized PVC sheets.
-
Initial Weighing: The initial weight of each disc is accurately recorded.
-
Solvent Immersion: The PVC discs are immersed in a non-polar solvent, such as n-hexane, at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: After the immersion period, the discs are removed, carefully dried to remove residual solvent, and reweighed.
-
Calculation: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal stability of the plasticizer by determining its decomposition temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the neat plasticizer is placed in a TGA crucible.
-
Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range.
-
Data Acquisition: The TGA instrument continuously measures the weight of the sample as a function of temperature.
-
Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Visualization of Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of phthalate toxicity, the following diagrams are provided.
Caption: Experimental workflow for comparing plasticizer performance.
Phthalates, particularly DEHP, have been identified as endocrine-disrupting chemicals that can interfere with the body's hormonal systems. One of the primary mechanisms of action is through the disruption of androgen and estrogen signaling pathways.
Caption: Phthalate interference with hormone signaling pathways.
Conclusion
Validating the Purity of Dicyclohexyl Azelate: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for validating the purity of Dicyclohexyl azelate, a key component in various industrial applications.
This compound, with the chemical formula C21H36O4 and a molecular weight of 352.51 g/mol , is synthesized through the esterification of azelaic acid with cyclohexanol. Its purity is crucial for consistent performance and to avoid potential side effects in its applications. This guide details experimental protocols for both HPLC and GC, presents comparative data, and outlines the potential impurities that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is recommended. Saturated esters like this compound typically lack a strong chromophore, making UV detection challenging. However, they exhibit weak absorbance at low wavelengths, generally between 205-220 nm.
Experimental Protocol: HPLC
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV Detector |
| Wavelength | 210 nm |
| Column Temperature | 30°C |
Alternative Analytical Method: Gas Chromatography (GC)
Gas chromatography offers a robust alternative for analyzing volatile and semi-volatile compounds like this compound. A flame ionization detector (FID) is commonly used for such analyses due to its high sensitivity towards organic compounds.
Experimental Protocol: GC-FID
| Parameter | Recommended Conditions |
| Column | Capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320°C |
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance of the HPLC and GC methods for the analysis of this compound and its potential impurities.
| Analyte | Expected HPLC Retention Time (min) | Expected GC Retention Time (min) |
| Cyclohexanol | Shorter | Shorter |
| Azelaic Acid | Shorter | Longer (derivatization may be needed) |
| This compound | Longer | Intermediate |
Potential Impurities
The primary impurities in this compound are likely to be the unreacted starting materials:
-
Azelaic Acid: A dicarboxylic acid that is significantly more polar than the ester product.
-
Cyclohexanol: A more volatile and polar alcohol.
Due to the differences in polarity and volatility, both HPLC and GC methods should be capable of separating these impurities from the main this compound peak.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using the described analytical methods.
Caption: Workflow for this compound Purity Validation.
A Comparative Guide to the Cross-Validation of Analytical Methods for Dicyclohexyl Azelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the quantitative determination of Dicyclohexyl azelate. Due to the limited availability of direct cross-validation studies for this compound, this document leverages established and validated methods for the related compound, Azelaic Acid, to present a framework for analytical method validation. The principles and protocols outlined herein are based on widely accepted guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]
The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] This guide focuses on two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize the typical validation parameters and acceptance criteria for analytical methods based on ICH guidelines. These values serve as a benchmark for the cross-validation of methods for this compound.
Table 1: Performance Characteristics for GC-MS Method Validation
| Validation Parameter | Acceptance Criteria | Typical Performance (based on Azelaic Acid analysis) |
| Linearity (r²) | ≥ 0.995 | 0.9997[5][6] |
| Accuracy (% Recovery) | 80-120% | 98.27 - 100.72%[5][6] |
| Precision (% RSD) | ≤ 15% | 0.626 - 0.961%[5][6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.02%[5][6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Typically 3x LOD |
| Specificity | No interference from matrix components | Method should distinguish analyte from potential impurities and degradation products. |
Table 2: Performance Characteristics for RP-HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Typical Performance (based on Azelaic Acid analysis) |
| Linearity (r²) | ≥ 0.995 | 0.998[7] |
| Accuracy (% Recovery) | 80-120% | Within 15% of the actual value[7] |
| Precision (% RSD) | ≤ 2% | < 2%[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.08 µg/ml[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 3.28 µg/ml[7] |
| Specificity | Peak purity and resolution from other components | The method should be able to separate the analyte peak from other components in the sample matrix. |
Experimental Protocols
Below are detailed methodologies for the validation of GC-MS and RP-HPLC methods for the analysis of this compound, adapted from validated procedures for Azelaic Acid.
Protocol 1: GC-MS Method Validation
This protocol is adapted from a method developed for the determination of Azelaic Acid in cosmetic creams.[5][6]
1. Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A suitable capillary column for the separation of esters (e.g., a non-polar or intermediate polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized for the volatility of this compound.
-
Oven Temperature Program: A gradient program to ensure separation from any impurities.
-
MS Detector: Operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, n-hexane) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extraction method may involve liquid-liquid extraction or solid-phase extraction. For cream-based samples, a dissolution and subsequent extraction with a non-polar solvent like n-hexane can be employed.[5]
3. Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (r²).[2]
-
Accuracy: Spike a blank sample matrix with known concentrations of this compound at three different levels (low, medium, and high). Analyze the samples and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.[8]
-
Specificity: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of this compound.
Protocol 2: RP-HPLC Method Validation
This protocol is based on a validated stability-indicating RP-HPLC method for Azelaic Acid.[7]
1. Instrumentation and Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance spectrum of this compound. Since this compound lacks a strong chromophore, detection at a lower wavelength (e.g., around 205-215 nm) may be necessary.[7][9]
-
Injection Volume: Typically 20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter through a 0.22 µm filter before injection.[7]
3. Validation Procedure:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.[7]
-
Accuracy: Perform recovery studies by spiking the sample matrix with the analyte at different concentration levels.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple replicates of a homogenous sample.
-
LOD and LOQ: Can be determined from the calibration curve's slope and the standard deviation of the y-intercepts of the regression lines.[7]
-
Specificity: Evaluate the method's ability to measure the analyte in the presence of its potential impurities, degradation products, and matrix components. This can be assessed through forced degradation studies and checking for peak purity.
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and sample preparation.
Caption: General workflow for analytical method validation.
Caption: A typical sample preparation workflow for analysis.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Dicyclohexyl Azelate and Dioctyl Azelate as Plasticizers
A critical evaluation of the efficacy of dicyclohexyl azelate and dioctyl azelate reveals a significant disparity in available research and application data. While dioctyl azelate is a well-documented and widely utilized plasticizer, particularly in applications requiring low-temperature flexibility, information regarding this compound is scarce, precluding a direct, data-driven comparison of their performance.
This guide synthesizes the available information on dioctyl azelate and offers a theoretical comparison to the potential properties of this compound, based on the characteristics of analogous chemical structures. This analysis is intended for researchers, scientists, and professionals in drug development and material science who are exploring alternative plasticizers.
Dioctyl Azelate: A Profile
Dioctyl azelate (DOZ), specifically di(2-ethylhexyl) azelate, is a prominent member of the dicarboxylic acid ester family of plasticizers.[1] It is primarily employed to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[2][3] Its key attributes include excellent low-temperature performance, low volatility, and good compatibility with a range of polymers, including cellulosics and polystyrene.[1][4] These properties make it a preferred choice for applications such as food packaging films, wire and cable insulation, and medical devices.[5][6][7]
The synthesis of dioctyl azelate typically involves the esterification of azelaic acid with 2-ethylhexanol.
Chemical Structure and Synthesis of Dioctyl Azelate
Caption: General synthesis pathway for dioctyl azelate.
This compound: A Theoretical Consideration
Conversely, the bulky and rigid nature of the cyclohexyl rings could potentially reduce the plasticizing efficiency, particularly concerning low-temperature flexibility, which is a key advantage of dioctyl azelate. The compatibility of this compound with various polymers would also require empirical evaluation.
Hypothetical Synthesis of this compound
Caption: A plausible synthesis route for this compound.
Comparative Data Summary
The following tables summarize the available physical and chemical properties of dioctyl azelate and related compounds to provide a basis for comparison.
Table 1: Physical and Chemical Properties
| Property | Dioctyl Azelate (di(2-ethylhexyl) azelate) | Dihexyl Azelate | Dicyclohexyl Phthalate |
| CAS Number | 103-24-2 | 109-31-9[6] | 84-61-7[10] |
| Molecular Formula | C25H48O4[1] | C21H40O4[6] | C20H26O4[8] |
| Molecular Weight | 412.65 g/mol [1] | 356.5 g/mol [5] | 330.4 g/mol [8] |
| Appearance | Colorless liquid[1] | Liquid[6] | White granular solid[8] |
| Boiling Point | 237 °C @ 5 mmHg[1] | 216 °C @ 5 mmHg[5] | - |
| Melting Point | -78 °C[1] | -10 °C[5] | - |
| Density | 0.915 g/cm³ @ 25 °C[1] | 0.927 g/cm³ @ 20 °C[5] | - |
Proposed Experimental Protocol for Efficacy Comparison
To empirically compare the efficacy of this compound and dioctyl azelate as plasticizers for PVC, the following experimental protocol is proposed:
-
Material Preparation:
-
Synthesize and purify this compound.
-
Procure high-purity dioctyl azelate and PVC resin.
-
-
Compounding:
-
Prepare a series of PVC blends with varying concentrations (e.g., 20, 30, 40 parts per hundred of resin) of each plasticizer using a two-roll mill or a torque rheometer.
-
Include a control sample with no plasticizer.
-
-
Specimen Preparation:
-
Mold the compounded PVC into standardized test specimens (e.g., tensile bars, disks) by compression molding.
-
-
Performance Evaluation:
-
Mechanical Properties: Conduct tensile testing (ASTM D638) to determine tensile strength, elongation at break, and modulus of elasticity.
-
Hardness: Measure Shore A hardness (ASTM D2240).
-
Low-Temperature Flexibility: Determine the brittle point (ASTM D746) or perform dynamic mechanical analysis (DMA) to measure the glass transition temperature (Tg).
-
Volatility: Measure weight loss after thermal aging in an oven (e.g., 7 days at 100°C) (ASTM D1203).
-
Migration Resistance: Evaluate the resistance to extraction by various solvents (e.g., hexane, soapy water) (ASTM D1239).
-
Experimental Workflow for Plasticizer Evaluation
References
- 1. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihexyl azelate | C21H40O4 | CID 7985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dihexyl azelate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound [chemicalbook.com]
- 8. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dicyclohexyl phthalate, 84-61-7 [thegoodscentscompany.com]
- 10. Dicyclohexyl phthalate (CAS 84-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Benchmarking the Low-Temperature Performance of Dicyclohexyl Azelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the low-temperature performance of Dicyclohexyl Azelate against other common low-temperature plasticizers. Due to the limited availability of specific experimental data for this compound in the public domain, this comparison leverages data from structurally similar and commercially available alternatives known for their excellent cold-weather performance. The information presented is intended to provide a performance expectation and guide researchers in selecting appropriate materials for applications requiring low-temperature flexibility.
Executive Summary
Comparative Performance Data
The following table summarizes the key low-temperature performance indicators for common alternative plasticizers. This data provides a benchmark for the expected performance of this compound.
| Property | Dioctyl Sebacate (DOS) | Trioctyl Trimellitate (TOTM) | Dioctyl Adipate (DOA) | This compound |
| Pour Point (°C) | ≤ -60[1] to ≤ -62[2] | -46[3][4] | Remains pliable to -60[5] | Data Not Available |
| Freezing Point (°C) | - | -38[6] | - | Data Not Available |
| Kinematic Viscosity @ 40°C (cSt) | 9.5 - 13.5[2] | - | - | Data Not Available |
| Kinematic Viscosity @ 20°C (cSt) | 21 - 25[2] | - | 14.8[7] | Data Not Available |
| Dynamic Viscosity @ 20°C (mPa.s) | - | 100 - 300[8] | 13.7[7] | Data Not Available |
Alternatives to this compound at Low Temperatures
Dioctyl Sebacate (DOS): As a diester, DOS is renowned for its exceptional low-temperature fluidity and lubricity.[9][10] It is a preferred choice in applications where performance at very low temperatures is critical.[10]
Trioctyl Trimellitate (TOTM): TOTM is a versatile plasticizer that offers a good balance of low-temperature performance and high-temperature permanence.[4] It exhibits low volatility and is often used in demanding applications such as wire and cable insulation.[3]
Dioctyl Adipate (DOA): DOA is a widely used plasticizer known for its excellent low-temperature flexibility.[11][12] It is frequently used in food contact applications and provides good overall performance.[5]
Experimental Protocols
The low-temperature performance of plasticizers is primarily evaluated using standardized test methods to determine their pour point, cloud point, and viscosity at various temperatures.
Pour Point (ASTM D97): This test method determines the lowest temperature at which a liquid ceases to flow when cooled under specified conditions. The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is the temperature at which no movement is observed when the test jar is held horizontally for 5 seconds.
Cloud Point (ASTM D2500): This method is used to determine the temperature at which a cloud of wax crystals first appears in a liquid when it is cooled under specific conditions. The appearance of the cloud indicates the beginning of solidification, which can affect the performance of the material by clogging filters and small orifices.
Viscosity (ASTM D445): Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. For low-temperature measurements, the sample is brought to the desired temperature in a calibrated viscometer, and the time it takes for a fixed volume of the liquid to flow through the viscometer is measured. This is then used to calculate the kinematic viscosity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating low-temperature plasticizers and the logical relationship between key performance indicators.
Experimental workflow for benchmarking low-temperature performance.
Relationship between key low-temperature performance indicators.
References
- 1. lcruijie.com [lcruijie.com]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. tongxiangchem.com [tongxiangchem.com]
- 4. bisleyinternational.com [bisleyinternational.com]
- 5. Dioctyl Adipate (DOA) Plasticizer: Flexibility, Performance & Compliance - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. Trioctyl trimellitate(TOTM) WSD Chemical® [wsdchemical.com]
- 9. nbinno.com [nbinno.com]
- 10. Dioctyl sebacate (DOS) [bonroy-hydrocarbonresin.com]
- 11. greenchemindustries.com [greenchemindustries.com]
- 12. Characteristics and applications of Dioctyl adipate/DOA [wsdchemical.com]
A Comparative Toxicological Profile of Common Plasticizers: A Guide for Researchers
Published: November 13, 2025
This guide offers a comparative toxicological overview of frequently used plasticizers, with a primary focus on phthalate esters and their alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and risk assessment. The data presented is compiled from publicly available toxicological studies and regulatory assessments.
Comparative Toxicological Data
The following table summarizes key toxicological data for several common plasticizers. Values for metrics such as the median lethal dose (LD50) and Tolerable Daily Intake (TDI) are presented to offer a quantitative comparison of their toxicological profiles.
| Plasticizer | Chemical Class | Oral LD50 (Rat, mg/kg) | Tolerable Daily Intake (TDI) (mg/kg bw/day) | Key Toxicological Endpoints |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | ~30,000 | 0.05 (Temporary Group-TDI)[1][2] | Reproductive and developmental toxicity, liver toxicity, endocrine disruption (anti-androgenic effects)[1][2][3][4] |
| Di-n-butyl phthalate (DBP) | Phthalate | ~8,000 | 0.01 (Individual TDI)[1][2] | Reproductive toxicity, developmental toxicity (anti-androgenic effects)[1][2][3] |
| Butyl benzyl phthalate (BBP) | Phthalate | ~2,000 - 23,000 | 0.5 (Individual TDI)[1][2] | Reproductive toxicity, developmental effects[1][2][4] |
| Diisononyl phthalate (DINP) | Phthalate | >10,000 | Included in Group-TDI of 0.05[1][2] | Liver effects, developmental toxicity at higher doses[1][2][3] |
| Diisodecyl phthalate (DIDP) | Phthalate | >20,000 | 0.15 (Individual TDI for liver effects)[1] | Liver toxicity[1][3] |
| Acetyl tributyl citrate (ATBC) | Citrate Ester | >30,000 | Not established by EFSA (2019) | Generally considered a safer alternative with lower toxicity compared to some phthalates. |
| Bis(2-ethylhexyl) adipate (DEHA) | Adipate | ~9,700 | 0.3 (EU SCF)[4] | Hepatotoxicity and neurotoxicity reported in some experimental models, though generally considered a safer alternative to DEHP[4]. |
Note: LD50 values can vary between studies. The values presented are representative figures. The group-TDI for DEHP, DBP, BBP, and DINP is based on their cumulative anti-androgenic effects[1][2].
Mechanisms of Toxicity & Signaling Pathways
Plasticizers, particularly phthalates, are well-documented endocrine-disrupting chemicals (EDCs)[5]. Their primary mechanism of toxicity involves interference with the body's hormonal systems. They can mimic or block natural hormones, affecting synthesis, transport, and receptor binding[6][7].
A key mechanism for phthalate-induced reproductive toxicity is the disruption of androgen signaling. Certain phthalates and their metabolites can act as antagonists to the androgen receptor and suppress the expression of genes involved in testosterone synthesis, leading to developmental effects in males[8]. Furthermore, many phthalates are agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which can lead to adverse effects on the liver and lipid metabolism[9]. Some phthalates have also been shown to activate pro-proliferative pathways like PI3K/AKT[5].
The following diagram illustrates a simplified signaling pathway for phthalate-induced endocrine disruption.
Experimental Protocols
To assess the toxicological profiles of plasticizers, standardized in vivo and in vitro assays are employed. Below are detailed methodologies for two key experimental approaches.
In Vivo Uterotrophic Bioassay (OECD Test Guideline 440)
This assay is a short-term in vivo screening test designed to detect substances with estrogenic activity by measuring their effect on uterine weight in female rodents.
Objective: To identify potential estrogen agonists and antagonists.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Either immature female rats (weighing 30-60g) or adult, ovariectomized (OVX) female rats are used. The absence of functional ovaries ensures low endogenous estrogen levels, maximizing the assay's sensitivity[10].
-
Dose Preparation: The test plasticizer is typically dissolved or suspended in a suitable vehicle, such as corn oil. A positive control, like Ethinyl Estradiol (EE), is used to confirm the responsiveness of the test system[11].
-
Administration: The test substance is administered daily for at least three consecutive days, usually via oral gavage or subcutaneous injection[10]. Dose levels are selected based on preliminary range-finding studies to avoid significant systemic toxicity[11].
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully excised, trimmed of fat, and weighed (both blotted and wet weight). A statistically significant increase in uterine weight in a test group compared to the vehicle control group indicates estrogenic activity[10][12].
In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake - ISO 10993-5)
This assay assesses the baseline toxicity of a chemical by measuring its effect on the viability of cultured cells. It is often used as an initial screening step before more complex or in vivo studies.
Objective: To determine the concentration at which a substance causes cell death or inhibits cell growth.
Detailed Methodology:
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or Normal Human Keratinocytes (NHK), is cultured to an appropriate confluency (e.g., 80%) in 96-well plates[13][14].
-
Preparation of Extracts/Dosing Solutions: If the plasticizer is part of a solid material, an extract is prepared by incubating the material in cell culture medium (e.g., for 24 hours at 37°C). For pure substances, a stock solution is prepared in a solvent like DMSO and then serially diluted in the culture medium to create a range of test concentrations[13].
-
Cell Exposure: The culture medium is removed from the cells and replaced with the various concentrations of the test substance, along with positive (e.g., sodium lauryl sulfate) and negative (vehicle) controls. The plates are incubated for a defined period (e.g., 24 hours)[14].
-
Neutral Red Uptake (NRU) Assay:
-
After exposure, cells are washed and incubated with a medium containing Neutral Red, a vital dye that is taken up and stored in the lysosomes of viable cells[13].
-
After an incubation period (e.g., 3 hours), the cells are washed again to remove excess dye.
-
A destain solution is added to extract the dye from the cells.
-
The amount of dye, which correlates with the number of viable cells, is quantified by measuring the optical density using a spectrophotometer[13].
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control. The IC50 (the concentration that causes a 50% reduction in viability) is calculated from the dose-response curve. A reduction in viability by more than 30% is typically considered a cytotoxic effect[14].
References
- 1. Update of the risk assessment of di‐butylphthalate (DBP), butyl‐benzyl‐phthalate (BBP), bis(2‐ethylhexyl)phthalate (DEHP), di‐isononylphthalate (DINP) and di‐isodecylphthalate (DIDP) for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update of the risk assessment of di‐butylphthalate (DBP), butyl‐benzyl‐phthalate (BBP), bis(2‐ethylhexyl)phthalate (DEHP), di‐isononylphthalate (DINP) and di‐isodecylphthalate (DIDP) for use in food contact materials | EFSA [efsa.europa.eu]
- 3. Comparison of the Short Term Toxicity of Phthalate Diesters and Monoesters in Sprague-Dawley Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative toxicological evaluation of phthalate diesters and metabolites in Sprague-Dawley male rats for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcpjournal.org [jcpjournal.org]
- 10. urosphere.com [urosphere.com]
- 11. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. taglus.com [taglus.com]
Validating the Migration Properties of Dicyclohexyl Azelate from PVC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the migration properties of Dicyclohexyl Azelate (DCHA) as a plasticizer in Polyvinyl Chloride (PVC) against other common alternatives. The information presented is supported by experimental data from scientific literature to assist in making informed decisions for sensitive applications.
Executive Summary
The selection of a plasticizer for PVC, particularly in applications with high safety requirements such as medical devices and food contact materials, is critically dependent on its migration characteristics. Low migration is paramount to prevent leaching of the plasticizer into the surrounding environment. This guide evaluates this compound, a non-phthalate plasticizer, and compares its performance with commonly used plasticizers like Di(2-ethylhexyl) phthalate (DEHP), and alternative plasticizers such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), Di(2-ethylhexyl) terephthalate (DEHT), and the bio-based plasticizer Acetyl Tributyl Citrate (ATBC).
While direct quantitative migration data for this compound is limited in publicly available literature, its structural characteristics, featuring two cyclohexyl groups, suggest a lower migration potential compared to linear alkyl chain plasticizers of similar molecular weight. This is supported by data on analogous structures like Dicyclohexyl Phthalate (DCHP), which has demonstrated lower migration than lower-molecular-weight phthalates[1]. The bulkiness and higher molecular weight imparted by the cyclohexyl rings are expected to hinder its diffusion through the PVC matrix.
Comparative Analysis of Plasticizer Migration
The following table summarizes the migration data for various plasticizers from PVC into different simulants, as reported in scientific studies. It is important to note that migration levels are influenced by factors such as the nature of the simulant, temperature, contact time, and the initial concentration of the plasticizer in the PVC matrix[2][3][4].
| Plasticizer | Abbreviation | Type | Simulant | Migration Level | Reference |
| This compound | DCHA | Non-Phthalate | - | Data not available; expected to be low | - |
| Di(2-ethylhexyl) phthalate | DEHP | Phthalate | Food Simulants (e.g., 50% ethanol) | High | [5][6] |
| Di(2-ethylhexyl) phthalate | DEHP | Intravenous Solutions | High | [6][7] | |
| 1,2-Cyclohexane dicarboxylic acid diisononyl ester | DINCH | Non-Phthalate | Food Simulants | Low | [8] |
| Di(2-ethylhexyl) terephthalate | DEHT | Non-Phthalate | Food Simulants | Low | [5] |
| Acetyl Tributyl Citrate | ATBC | Bio-based Citrate | Foods (Microwave Cooking) | 0.4 - 79.8 mg/kg | [9][10] |
| Acetyl Tributyl Citrate | ATBC | Halawa Tehineh | 36.1 mg/kg (1.46 mg/dm²) | [11] | |
| Di(2-ethylhexyl) adipate | DEHA | Adipate | Halawa Tehineh | 81.4 mg/kg (3.31 mg/dm²) | [11] |
Experimental Protocols for Migration Testing
Standardized methods are crucial for the reliable evaluation of plasticizer migration. The most commonly employed protocols are those developed by ASTM International and the International Organization for Standardization (ISO).
ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals
This method is a rapid empirical test to determine the weight loss of a plastic film after immersion in a specific chemical.[12]
-
Test Specimen: A plastic film of specified dimensions.
-
Procedure:
-
The initial weight of the test specimen is recorded.
-
The specimen is completely immersed in a chosen liquid simulant (e.g., distilled water, ethanol, vegetable oil) for a specified time and at a controlled temperature.
-
After the immersion period, the specimen is removed, dried, and re-weighed.
-
-
Data: The migration is reported as the percentage of weight loss of the film.
ISO 177 - Plastics — Determination of migration of plasticizers
This standard specifies a method to determine the tendency of plasticizers to migrate from a plastic material into an absorbent material upon contact.
-
Test Specimen: A disc of the plastic material with a defined diameter and thickness.
-
Procedure:
-
The test specimen is placed between two discs of a standard absorbent material.
-
This "sandwich" is subjected to a specified pressure and temperature for a defined period.
-
The loss in mass of the test specimen and the gain in mass of the absorbent discs are measured.
-
-
Data: The migration is calculated based on the change in mass of the specimen and the absorbent material.
Analysis of Migrated Plasticizers
The quantification of the migrated plasticizer in the simulant is typically performed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying volatile and semi-volatile organic compounds.[13]
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of a wide range of non-volatile or thermally unstable plasticizers.[14]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for evaluating plasticizer migration and the logical relationship of factors influencing this process.
Caption: Experimental workflow for evaluating plasticizer migration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 4. [PDF] Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study | Semantic Scholar [semanticscholar.org]
- 5. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Migration of the Plasticizer Acetyltributyl Citrate from Plastic Film into Foods during Microwave Cooking and Other Domestic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Migration of di(2-ethylhexyl) adipate and acetyltributyl citrate plasticizers from food-grade PVC film into sweetened sesame paste (halawa tehineh): kinetic and penetration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous leaching of di-2-ethylhexyl phthalate and "green" plasticizers from poly(vinyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dpi-proceedings.com [dpi-proceedings.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Plasticizing Efficiency of Aliphatic Diesters
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical for optimizing the physical properties of polymeric materials. Aliphatic diesters are a class of non-phthalate plasticizers valued for their ability to impart flexibility, particularly at low temperatures. This guide provides an objective comparison of the plasticizing efficiency of common aliphatic diesters, supported by experimental data and detailed methodologies, to aid in the selection of the optimal compound for your application.
Understanding Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to soften a polymer and increase its flexibility.[1] This is primarily achieved by inserting plasticizer molecules between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the material.[2] Key indicators of high plasticizing efficiency include a significant reduction in hardness and an increase in elongation at break.[1][2]
Comparative Performance Data
The performance of a plasticizer is a balance of several key properties. The following table summarizes the typical performance of common aliphatic diesters—Dioctyl Adipate (DOA), Dioctyl Sebacate (DOS), and Dibutyl Sebacate (DBS)—in a Polyvinyl Chloride (PVC) formulation. These values are representative and can vary based on the specific formulation and processing conditions.
| Property | Test Method | Dioctyl Adipate (DOA) | Dioctyl Sebacate (DOS) | Dibutyl Sebacate (DBS) |
| Shore A Hardness | ASTM D2240 | ~80 - 85 | ~78 - 83 | ~77 - 82 |
| Tensile Strength (MPa) | ASTM D412 | ~16 - 18 | ~15 - 17 | ~14 - 16 |
| Elongation at Break (%) | ASTM D412 | ~350 - 400 | ~380 - 450 | ~400 - 480 |
| Low-Temperature Flexibility | - | Excellent | Superior | Superior |
| Volatility (Weight Loss %) | ASTM D1203 | Low | Very Low | Moderate |
| Migration Resistance | ASTM D2199 | Good | Good | Moderate |
Summary of Findings:
-
Dioctyl Adipate (DOA) is a widely used general-purpose plasticizer known for its high plasticizing efficiency, excellent low-temperature flexibility, and relatively low volatility.[3][4][5]
-
Dioctyl Sebacate (DOS) typically offers superior low-temperature performance and lower volatility compared to DOA, making it suitable for more demanding applications.[6][7] Its higher molecular weight contributes to better permanence.[8]
-
Dibutyl Sebacate (DBS) provides excellent plasticizing efficiency and low-temperature properties, often exceeding DOA and DOS in imparting flexibility (higher elongation).[7] However, its lower molecular weight can lead to higher volatility and a greater tendency to migrate.[7]
Core Concepts and Experimental Workflow
The selection and evaluation of a plasticizer follow a logical progression from its chemical structure to its impact on the final material's performance. The diagram below illustrates this relationship.
Caption: Logical flow from plasticizer structure to polymer performance.
A standardized workflow is essential for the objective evaluation of plasticizer efficiency. The following diagram outlines the typical experimental process.
Caption: Standard experimental workflow for plasticizer evaluation.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable data.
Hardness Testing (ASTM D2240)
This method, also known as Durometer Hardness, measures the indentation hardness of materials.[9][10]
-
Objective: To determine the material's resistance to indentation, which correlates with its softness and the plasticizer's efficiency.
-
Apparatus: A durometer, typically Type A for soft plasticized materials.[11]
-
Procedure:
-
The conditioned test specimen is placed on a hard, flat surface.[11]
-
The indenter of the durometer is pressed firmly and vertically into the specimen.
-
The hardness value is read from the scale within one second of firm contact.[11]
-
Multiple readings are taken at different locations on the specimen and averaged to ensure accuracy.[12]
-
Tensile Properties Testing (ASTM D412)
This test evaluates the force required to stretch a material until it breaks, providing key insights into its strength and flexibility.[13][14][15]
-
Objective: To measure Tensile Strength (the maximum stress a material can withstand) and Ultimate Elongation (the maximum strain at break).[16]
-
Apparatus: A universal testing machine (tensile tester) equipped with appropriate grips.[17]
-
Procedure:
-
Test specimens are cut into a standard "dumbbell" or "dogbone" shape (Method A).[14][16]
-
The specimen is securely mounted in the grips of the testing machine.
-
The machine pulls the specimen at a constant rate (e.g., 500 mm/min) until it fractures.[16]
-
The force and extension are continuously recorded to generate a stress-strain curve, from which tensile strength and elongation at break are calculated.
-
Volatility Testing (ASTM D1203)
This method determines the mass loss of plasticizers from a plastic material upon heating.
-
Objective: To assess the permanence of the plasticizer, as high volatility can lead to a loss of properties over time.[18]
-
Apparatus: An analytical balance, a forced-air circulation oven, and activated carbon.
-
Procedure:
-
The initial weight of the plasticized sample is measured.
-
The sample is placed in the oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours), typically surrounded by activated carbon to absorb the volatile components.
-
After the exposure period, the sample is cooled and reweighed.
-
The percentage of weight loss is calculated, representing the volatility of the plasticizer.
-
References
- 1. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 2. kgt88.com [kgt88.com]
- 3. gst-chem.com [gst-chem.com]
- 4. The variety of plasticizers in rubber: An overview - News - News & Events - nordmann.global [nordmann.global]
- 5. nbinno.com [nbinno.com]
- 6. shengfengchemical.com [shengfengchemical.com]
- 7. Sebacates – Nayakem [nayakem.com]
- 8. hallstarindustrial.com [hallstarindustrial.com]
- 9. micomlab.com [micomlab.com]
- 10. zwickroell.com [zwickroell.com]
- 11. Shore Hardness ASTM D2240 [intertek.com]
- 12. namsa.com [namsa.com]
- 13. ASTM D412 Elastomer Tensile Strength Testing - ADMET [admet.com]
- 14. ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension [mts.com]
- 15. infinitalab.com [infinitalab.com]
- 16. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 17. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 18. geomembrane.com [geomembrane.com]
Safety Operating Guide
Prudent Disposal of Dicyclohexyl Azelate: A Guide to Safe Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for dicyclohexyl azelate necessitates a cautious and generalized approach to its disposal. While a definitive, chemical-specific disposal protocol cannot be provided without the manufacturer's SDS, this guide offers essential, procedural steps for the safe handling and disposal of chemical waste, adaptable for this compound in a laboratory setting. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's specific waste management policies.
The paramount principle in chemical disposal is adherence to safety and regulatory compliance. A substance-specific SDS is the primary source for this information, detailing physical and chemical properties, hazards, and explicit disposal instructions. In its absence, the following general procedures, guided by established laboratory safety protocols, should be implemented.
General Procedural Guidance for Chemical Waste Disposal
When a substance-specific SDS is unavailable, laboratory personnel must treat the chemical as potentially hazardous and follow a conservative disposal pathway. This involves communication with and adherence to the guidelines provided by the institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the nature of the waste. Is it a pure, unused product, a contaminated solution, or a solid residue?
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant containers with secure, leak-proof lids. The original product container, if in good condition, is often a suitable choice.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Suspected Irritant," "For Disposal"). Include the accumulation start date.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) that is away from general laboratory traffic and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Consultation and Collection
-
Contact EHS: Notify your institution's EHS office about the waste. Provide them with all available information on the chemical. They will provide specific guidance on the final disposal procedure.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste by trained EHS personnel or an approved hazardous waste vendor.
Quantitative Data and Experimental Protocols
Without a specific Safety Data Sheet for this compound, it is not possible to provide a table of quantitative data regarding its disposal (e.g., reportable quantities, concentration limits for specific disposal methods) or detailed experimental protocols for neutralization or degradation. Any such information would be speculative and could compromise safety. The proper disposal methodology will be determined by the receiving hazardous waste facility based on their analysis of the waste stream.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical for which a specific SDS is not immediately available.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a substance-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety office. Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.
Comprehensive Safety and Handling Guide for Dicyclohexyl Azelate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Dicyclohexyl azelate. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment.
Understanding the Hazard
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards.[1][2] A face shield should be worn over safety glasses if there is a potential for splashing or a large-scale release.[2] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1] Nitrile gloves are a common choice for short-term protection against a variety of chemicals.[2] For prolonged contact or handling of larger quantities, consult the glove manufacturer's compatibility chart. |
| Body Protection | Wear a laboratory coat to protect street clothing and skin.[2] For larger-scale operations, consider additional protective clothing to prevent skin contact. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary. If there is a risk of generating aerosols or dusts, or if working in a poorly ventilated area, use a NIOSH/MSHA-approved respirator.[1][2] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate vapors, mists, or aerosols.
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of any vapors or mists.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[5] Seek medical attention.[3] |
| Skin Contact | Promptly wash the contaminated skin with soap and water.[3] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3] |
| Inhalation | Move the exposed person to fresh air at once.[3] If breathing is difficult, trained personnel may administer oxygen.[3] If breathing has stopped, perform artificial respiration.[3] Seek medical attention.[3] |
| Ingestion | If the chemical has been swallowed, get medical attention immediately.[3] Do not induce vomiting unless directed to do so by medical personnel. |
Disposal Plan
Waste Collection and Storage:
-
Collect all waste materials, including contaminated PPE and cleaning materials, in a designated and compatible container labeled as "Hazardous Waste".[6]
-
Keep waste containers tightly closed except when adding waste.[6]
-
Store waste containers in a designated satellite accumulation area.
Disposal Method:
-
Dispose of chemical waste through a licensed hazardous waste disposal company.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[6]
-
Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
